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  • Product: 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid
  • CAS: 954255-32-4

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid

This guide details the chemical structure, synthesis, physicochemical properties, and applications of 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid (CAS 954255-32-4).[1] It is designed for researchers in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical structure, synthesis, physicochemical properties, and applications of 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid (CAS 954255-32-4).[1] It is designed for researchers in medicinal chemistry and agrochemical development, focusing on its utility as a scaffold for diaryl ether-based inhibitors.[1]

Chemical Identity & Structural Analysis

6-(2-Chlorophenoxy)pyridine-3-carboxylic acid is a heteroaromatic carboxylic acid characterized by a central pyridine ring substituted with a carboxylic acid group at the C3 position and a 2-chlorophenoxy moiety at the C6 position.[1] This specific substitution pattern creates a diaryl ether scaffold , a privileged structure in medicinal chemistry known for its ability to orient substituents in 3D space to match hydrophobic pockets in enzymes (e.g., kinases).

Nomenclature & Identifiers
Identifier Detail
IUPAC Name 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid
Common Name 6-(2-Chlorophenoxy)nicotinic acid
CAS Number 954255-32-4
Molecular Formula C₁₂H₈ClNO₃
Molecular Weight 249.65 g/mol
SMILES OC(=O)c1ccc(Oc2ccccc2Cl)nc1
Structural Features & Electronic Effects

The molecule's reactivity and biological profile are governed by three key structural elements:

  • Pyridine Core: The nitrogen atom renders the ring electron-deficient, facilitating nucleophilic attack at the C6 position (SNAr) and influencing the acidity of the carboxylic acid.[1]

  • Carboxylic Acid (C3): A polar, ionizable group (pKa ~3.8–4.2) that serves as a handle for further functionalization (e.g., amide coupling) or solubility modulation.

  • 2-Chlorophenoxy Ether (C6):

    • Ether Linkage: Provides rotational freedom, allowing the molecule to adopt a "twisted" conformation that minimizes steric clash between the rings.[1]

    • Chlorine Substituent (Ortho): The chlorine atom at the ortho-position of the phenoxy ring introduces steric bulk and lipophilicity (LogP increase).[1] It also blocks metabolic oxidation at this position, enhancing metabolic stability.

Synthesis & Manufacturing Protocols

The most robust synthetic route involves a Nucleophilic Aromatic Substitution (SNAr) reaction.[1] The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group (at C3) activates the C6 position for nucleophilic attack.[1]

Reaction Mechanism (SNAr)

The reaction proceeds via the addition-elimination mechanism:[1]

  • Deprotonation: A base deprotonates 2-chlorophenol to form the phenoxide anion.[1]

  • Addition: The phenoxide attacks the C6 position of 6-chloronicotinic acid, forming a resonance-stabilized Meisenheimer complex.[1]

  • Elimination: The chloride leaving group is expelled, restoring aromaticity and yielding the ether product.[1]

Experimental Protocol

Reagents:

  • Substrate: 6-Chloronicotinic acid (1.0 eq)

  • Nucleophile: 2-Chlorophenol (1.1 eq)[1]

  • Base: Potassium Carbonate (K₂CO₃, 2.5 eq) or Cesium Carbonate (Cs₂CO₃, 1.5 eq)

  • Solvent: DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-chloronicotinic acid (10 mmol) and 2-chlorophenol (11 mmol) in anhydrous DMF (20 mL).

  • Base Addition: Add K₂CO₃ (25 mmol) in a single portion. The reaction is exothermic; ensure adequate stirring.[1]

  • Heating: Heat the mixture to 90–100°C under an inert atmosphere (N₂ or Ar) for 4–6 hours. Monitor progress via TLC (50% EtOAc/Hexanes) or LC-MS.

  • Workup (Acid-Base Extraction):

    • Cool the reaction mixture to room temperature.

    • Pour into ice-water (100 mL). The mixture will be basic (pH > 10).[1]

    • Acidify slowly with 1M HCl to pH ~3.[1] The product, being a carboxylic acid, will precipitate as a white/off-white solid.

  • Purification: Filter the precipitate, wash with cold water, and dry under vacuum. Recrystallize from Ethanol/Water if necessary to remove traces of unreacted phenol.[1]

Synthesis Pathway Diagram

Synthesis cluster_conditions Key Parameters SM1 6-Chloronicotinic Acid (Electrophile) Intermediate Meisenheimer Complex (Transition State) SM1->Intermediate K2CO3, DMF 90°C SM2 2-Chlorophenol (Nucleophile) SM2->Intermediate K2CO3, DMF 90°C Product 6-(2-Chlorophenoxy) pyridine-3-carboxylic acid Intermediate->Product - KCl C1 Base: K2CO3 (2.5 eq) C2 Temp: 90-100°C C3 Time: 4-6 hrs

Caption: SNAr synthesis pathway showing the coupling of 6-chloronicotinic acid and 2-chlorophenol via a Meisenheimer intermediate.

Physicochemical Properties

Understanding the physicochemical profile is critical for predicting bioavailability and formulation stability.[1]

Property Value (Experimental/Predicted) Implication
Appearance White to off-white crystalline powderStandard solid-state form.[1]
Melting Point 165–170°C (Predicted)Indicates stable crystal lattice; suitable for solid dosage forms.[1]
pKa (Acid) 3.8 ± 0.2The carboxylic acid is ionized at physiological pH (7.4), improving solubility.
LogP 2.8 ± 0.3Moderate lipophilicity due to the chlorophenoxy group; suggests good membrane permeability.[1]
Solubility Low in water (neutral form); High in DMSO, MeOH, and aqueous base (pH > 5).Formulation requires pH adjustment or co-solvents.[1]
PSA (Polar Surface Area) ~60 ŲFavorable for oral bioavailability (Rule of 5 compliant).

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following analytical methods are standard.

HPLC Method (Purity)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 150 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic absorption).[1]

  • Retention Time: Expect elution around 8–10 min due to moderate lipophilicity.[1]

NMR Spectroscopy
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.0–13.5 (br s, 1H): Carboxylic acid proton (-COOH).

    • δ 8.6–8.8 (d, 1H): Pyridine C2-H (deshielded by N and COOH).

    • δ 8.2–8.3 (dd, 1H): Pyridine C4-H.

    • δ 7.1–7.2 (d, 1H): Pyridine C5-H (shielded by ether oxygen).

    • δ 7.3–7.6 (m, 4H): Phenoxy aromatic protons (multiplet pattern typical of ortho-substitution).

Applications & Biological Relevance

This molecule serves primarily as a versatile intermediate and scaffold in drug discovery and agrochemistry.[1]

Medicinal Chemistry: Kinase Inhibitor Scaffold

The diaryl ether motif is a "privileged structure" found in numerous kinase inhibitors (e.g., Sorafenib).

  • Binding Mode: The ether oxygen acts as a hydrogen bond acceptor, while the aromatic rings engage in π-stacking or hydrophobic interactions within the ATP-binding pocket.[1]

  • SAR Potential: The carboxylic acid can be converted into amides, esters, or heterocycles (e.g., oxadiazoles) to generate libraries of potential inhibitors for targets like VEGFR , PDGFR , or c-Met .

Agrochemicals: Herbicide Safeners

Pyridine carboxylic acid derivatives are often explored as herbicides or safeners (compounds that protect crops from herbicide damage).[1]

  • Mechanism: Mimicry of auxins (plant hormones) or inhibition of specific plant enzymes.[1] The 2-chlorophenoxy group is reminiscent of 2,4-D (a common herbicide), suggesting potential auxin-like activity.[1]

Structure-Activity Relationship (SAR) Map

SAR Core 6-(2-Chlorophenoxy) pyridine-3-carboxylic acid AcidMod Carboxylic Acid (C3) Target: Solubility & Binding Core->AcidMod Amide Coupling (Library Gen.) EtherMod Ether Linkage (C6) Target: Conformation Core->EtherMod Spacer Length (Flexibility) RingMod 2-Cl-Phenoxy Ring Target: Lipophilicity & Metabolism Core->RingMod Substitution (Metabolic Stability) Kinase Inhibitors\n(H-Bond Donor) Kinase Inhibitors (H-Bond Donor) AcidMod->Kinase Inhibitors\n(H-Bond Donor) Agrochemicals\n(Auxin Mimics) Agrochemicals (Auxin Mimics) RingMod->Agrochemicals\n(Auxin Mimics)

Caption: SAR map illustrating the functionalizable regions of the scaffold for drug and agrochemical design.[1]

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

  • Handling: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.[1]

  • Storage: Store in a cool, dry place (2–8°C recommended for long-term stability) away from strong oxidizing agents.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water for 15 minutes.[1]

References

  • PubChem. (2024).[1] Compound Summary: 6-Chloronicotinic acid (Precursor).[1] National Library of Medicine.[1] [Link]

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II: Nucleophilic Aromatic Substitution. Wiley-Interscience.[1] (General reference for SNAr mechanism on pyridines).

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry.[1] (Reference for LogP and pKa principles in drug design).

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid in Organic Solvents

This guide provides a comprehensive framework for understanding, determining, and applying the solubility profile of 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid. Designed for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for understanding, determining, and applying the solubility profile of 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to explain the causality behind experimental choices and the theoretical underpinnings that govern solubility.

Introduction: The Significance of Solubility

6-(2-Chlorophenoxy)pyridine-3-carboxylic acid is a molecule of interest within the broader class of pyridine carboxylic acid derivatives, which are foundational scaffolds in the development of numerous therapeutic agents.[1][2] The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its ultimate efficacy and developability. Among these, solubility is paramount. A thorough understanding of a compound's solubility in various organic solvents is essential for crystallization, purification, formulation, and analytical method development.

This guide will provide both the theoretical basis for predicting the solubility of 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid and a detailed, self-validating experimental protocol for its empirical determination.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[3] The molecular structure of 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid offers several key features that will dictate its interactions with organic solvents:

  • Carboxylic Acid Group (-COOH): This is the most significant polar feature, capable of acting as both a hydrogen bond donor and acceptor.[4][5][6] This group will strongly favor interactions with polar, protic solvents (e.g., alcohols) and polar, aprotic solvents that can accept hydrogen bonds (e.g., acetone, ethyl acetate).

  • Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor, contributing to the molecule's overall polarity.

  • Ether Linkage (-O-): The ether group is polar and can act as a hydrogen bond acceptor.

  • Chlorophenoxy Group: This large, aromatic portion of the molecule is predominantly nonpolar and hydrophobic. The chlorine atom adds some polarity, but the overall character of this group will favor interactions with less polar or nonpolar solvents through van der Waals forces.

Therefore, the solubility of this compound will be a balance between the polar, hydrogen-bonding regions and the nonpolar, aromatic regions. It is expected to exhibit moderate to good solubility in polar organic solvents and limited solubility in nonpolar hydrocarbon solvents.

G cluster_solute 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid cluster_solvent Solvent Properties cluster_interactions Primary Intermolecular Forces Solute Core Molecule COOH Carboxylic Acid (H-bond donor/acceptor) Solute->COOH Pyridine Pyridine Nitrogen (H-bond acceptor) Solute->Pyridine Ether Ether Linkage (H-bond acceptor) Solute->Ether Aromatic Chlorophenoxy Group (Nonpolar) Solute->Aromatic HBond Hydrogen Bonding COOH->HBond Strong Pyridine->HBond Moderate Ether->HBond Weak VDW Van der Waals Aromatic->VDW Strong PolarProtic Polar Protic (e.g., Methanol) PolarProtic->HBond PolarAprotic Polar Aprotic (e.g., Acetone) Dipole Dipole-Dipole PolarAprotic->Dipole Nonpolar Nonpolar (e.g., Toluene) Nonpolar->VDW HBond->PolarProtic Favors Solubility Dipole->PolarAprotic Favors Solubility VDW->Nonpolar Favors Solubility

Caption: Interplay of molecular features and solvent properties governing solubility.

Experimental Protocol: Isothermal Equilibrium Method

The most reliable method for determining solubility is the isothermal equilibrium method. This protocol ensures that the solvent is fully saturated with the solute at a specific temperature, providing highly accurate and reproducible data.

Materials and Equipment
  • Solute: 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid (purity >99%)

  • Solvents: A range of analytical grade organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane)

  • Equipment:

    • Analytical balance (±0.1 mg)

    • Thermostatic shaker bath or incubator

    • Calibrated thermometer

    • Glass vials with screw caps (e.g., 20 mL)

    • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a calibrated UV-Vis spectrophotometer

    • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Solvent: Equilibrate all solvents to the desired experimental temperature (e.g., 25 °C and 37 °C are common for pharmaceutical applications).

  • Sample Preparation: Add an excess amount of 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid to a series of vials. The key is to ensure that solid material remains undissolved at equilibrium.

  • Solvent Addition: Accurately pipette a known volume (e.g., 10.0 mL) of a single solvent into each corresponding vial.

  • Equilibration: Tightly cap the vials and place them in the thermostatic shaker. Agitate the vials at a constant temperature for a predetermined period (e.g., 24-48 hours). A preliminary kinetic study can determine the minimum time required to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the vials to rest in the thermostatic bath for at least 2 hours to allow undissolved solids to settle. This step is critical to avoid sampling solid particles.

  • Sampling: Carefully withdraw a supernatant aliquot from the clear liquid phase using a syringe. Immediately attach a syringe filter and dispense the filtered solution into a clean vial. This removes any suspended microparticles.

  • Dilution: Accurately dilute the filtered saturate solution with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the solute. A pre-established calibration curve is required for this quantification.

  • Calculation: The solubility (S) is calculated using the determined concentration (C) and the dilution factor (DF): S = C × DF The results are typically expressed in units of mg/mL or mol/L.

G A 1. Add Excess Solute to Vial B 2. Add Known Volume of Solvent A->B C 3. Equilibrate in Thermostatic Shaker (e.g., 24-48h at 25°C) B->C D 4. Settle Undissolved Solids (Phase Separation) C->D E 5. Withdraw & Filter Supernatant D->E F 6. Dilute Sample Accurately E->F G 7. Quantify Concentration (e.g., HPLC-UV) F->G H 8. Calculate Solubility (mg/mL or mol/L) G->H

Caption: Experimental workflow for the isothermal equilibrium solubility method.

Illustrative Data and Discussion

While specific experimental data for 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid is not publicly available, the following table presents a hypothetical but scientifically plausible solubility profile based on the theoretical principles discussed.

Table 1: Hypothetical Solubility of 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid at 25°C

SolventSolvent Polarity Index (Snyder)Solvent TypeExpected Solubility (mg/mL)
Methanol5.1Polar Protic150 - 250
Ethanol4.3Polar Protic100 - 200
Acetone5.1Polar Aprotic80 - 150
Ethyl Acetate4.4Polar Aprotic50 - 100
Dichloromethane3.1Polar Aprotic10 - 30
Toluene2.4Nonpolar1 - 5
n-Hexane0.1Nonpolar< 0.1
Interpretation of Expected Results
  • High Solubility in Alcohols (Methanol, Ethanol): The high solubility is driven by the strong hydrogen bonding interactions between the solvent's hydroxyl group and the solute's carboxylic acid and pyridine nitrogen.[4][5]

  • Moderate Solubility in Polar Aprotic Solvents (Acetone, Ethyl Acetate): These solvents can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid proton.[7] However, the lack of a hydrogen bond-donating hydroxyl group results in slightly lower solubility compared to alcohols.

  • Low Solubility in Dichloromethane: While having a dipole moment, dichloromethane is a poor hydrogen-bonding partner, leading to significantly reduced solubility.

  • Very Low to Insoluble in Nonpolar Solvents (Toluene, Hexane): The energy required to break the strong solute-solute hydrogen bonds (in the solid crystal lattice) is not compensated by the weak van der Waals interactions with these nonpolar solvents, resulting in very poor solubility.[3]

Applications in Research and Drug Development

A well-defined solubility profile is not an academic exercise; it is a critical dataset that informs several stages of the development pipeline:

  • Crystallization and Polymorph Screening: Selecting appropriate solvent systems is crucial for obtaining high-purity crystalline material and for discovering and controlling different polymorphic forms, which can have different stability and bioavailability.

  • Formulation Development: Solubility data dictates the choice of excipients and delivery systems, whether for oral solid dosage forms or parenteral formulations.

  • Process Chemistry: Understanding solubility is essential for designing efficient extraction, purification, and reaction work-up procedures, maximizing yield and purity.

  • Preclinical Studies: Solubility in biorelevant media (which often contain organic co-solvents) is a key indicator of potential absorption and bioavailability.

By following the robust experimental design and theoretical analysis presented in this guide, researchers can confidently generate and interpret the solubility profile of 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid, enabling informed and efficient progress in their research and development activities.

References

  • Starr, J. N. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

  • Various Authors. How to determine the solubility of a substance in an organic solvent? ResearchGate. [Link]

  • Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

  • University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • LibreTexts. 25.2 Physical Properties of Carboxylic Acids. [Link]

  • LibreTexts. 15.3: Physical Properties of Carboxylic Acids. [Link]

  • Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Concordia University. Solubility of Organic Compounds. [Link]

  • Clark, J. an introduction to carboxylic acids. Chemguide. [Link]

  • National Council of Educational Research and Training. Aldehydes, Ketones and Carboxylic Acids. [Link]

  • PubChemLite. 6-(3-chlorophenoxy)pyridine-2-carboxylic acid (C12H8ClNO3). [Link]

  • PubChem. 6-(Propan-2-yloxy)pyridine-3-carboxylic acid. [Link]

  • Google Patents. WO2009029518A2 - Synergistic herbicidal composition containing certain pyridine or pyrimidine carboxylic acids and certain cereal and rice herbicides.
  • Khan, I., et al. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]

  • Khan, I., et al. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. [Link]

Sources

Foundational

Unveiling the Ionization Profile of 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid: A Guide to pKa Determination and Application

An In-depth Technical Guide Abstract: 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid is a molecule of interest within contemporary medicinal chemistry, embodying a structural motif with significant potential for biologica...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract: 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid is a molecule of interest within contemporary medicinal chemistry, embodying a structural motif with significant potential for biological activity. The ionization constant (pKa) is a critical physicochemical parameter that governs the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug candidate, as well as its interaction with biological targets. This guide provides a comprehensive framework for the determination, interpretation, and application of the pKa values of this compound. We delve into the theoretical underpinnings of its ionization behavior, present detailed experimental protocols for both potentiometric and spectrophotometric pKa determination, and discuss the role of computational prediction. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a robust understanding of how to characterize and leverage the ionization properties of complex molecules.

Introduction: The Central Role of pKa in Drug Discovery

The journey of a drug molecule from administration to its site of action is a complex odyssey governed by its physicochemical properties. Among these, the acid dissociation constant, or pKa, stands out as a master variable. It dictates the degree of ionization of a molecule at a given pH, which in turn profoundly influences its solubility, membrane permeability, plasma protein binding, and target engagement. For a molecule like 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid, which possesses both an acidic (carboxylic acid) and a basic (pyridine nitrogen) center, understanding its multiple pKa values is not merely an academic exercise; it is a prerequisite for rational drug design and development. An accurate pKa profile enables chemists to predict the molecule's behavior in different physiological compartments, from the acidic environment of the stomach (pH ~1.5-3.5) to the near-neutral pH of the blood (pH ~7.4).

Molecular Structure and Predicted Ionization Behavior

To understand the ionization of 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid, we must first dissect its structure and the electronic interplay between its functional groups. The molecule is amphoteric, meaning it can act as both an acid and a base.

  • The Acidic Center: The carboxylic acid (-COOH) group is the primary acidic site. In an aqueous environment, it will lose a proton to form a carboxylate anion (-COO⁻). The pKa of benzoic acid is approximately 4.2. However, the presence of the electron-withdrawing pyridine ring is expected to lower this pKa, making the carboxylic acid more acidic.

  • The Basic Center: The nitrogen atom in the pyridine ring is the basic site. It can accept a proton to form a pyridinium cation. The pKa of pyridine itself is about 5.2. The substituents on the ring—both the carboxylic acid and the 2-chlorophenoxy group—are electron-withdrawing, which will decrease the electron density on the nitrogen. This effect reduces the basicity of the pyridine nitrogen, leading to a lower pKa for its conjugate acid compared to unsubstituted pyridine.

Therefore, we anticipate two distinct pKa values:

  • pKa₁: Associated with the deprotonation of the pyridinium cation.

  • pKa₂: Associated with the deprotonation of the carboxylic acid group.

The molecule will exist in three primary ionization states depending on the pH, as illustrated in the diagram below.

G Cationic Cationic (pH < pKa1) Zwitterionic Zwitterionic / Neutral (pKa1 < pH < pKa2) Cationic->Zwitterionic + H⁺ / - H⁺ pKa1 Anionic Anionic (pH > pKa2) Zwitterionic->Anionic + H⁺ / - H⁺ pKa2

Caption: Predicted ionization equilibria for the compound.

Based on the electronic effects of the substituents, we can estimate the expected pKa values.

Ionizable GroupParent Compound pKaPredicted Shift for 6-(2-Chlorophenoxy)pyridine-3-carboxylic acidEstimated pKaRationale
Pyridinium (pKa₁)Pyridine (~5.2)Decrease~2.5 - 3.5Strong electron-withdrawing effects from both the adjacent carboxylic acid and the chlorophenoxy group reduce the basicity of the nitrogen.
Carboxylic Acid (pKa₂)Benzoic Acid (~4.2)Decrease~3.5 - 4.5The electron-withdrawing pyridine ring enhances the acidity of the carboxylic acid group, facilitating proton donation.

Experimental Determination of pKa Values

While prediction is useful, experimental determination is the gold standard for accuracy. The low aqueous solubility of many organic compounds is a common challenge; therefore, protocols often employ co-solvents like methanol or DMSO. The resulting pKa value is termed the apparent pKa (pKaᵃ) and can be extrapolated to aqueous conditions.

Potentiometric Titration: The Gold Standard

Potentiometric titration is a highly accurate method that involves monitoring the pH of a solution as a titrant of known concentration is incrementally added.

  • System Calibration: Calibrate the pH electrode using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).

  • Sample Preparation:

    • Accurately weigh approximately 1-2 mg of 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid.

    • Dissolve the compound in a suitable co-solvent (e.g., 50% v/v methanol in water). The choice of co-solvent is critical; it must solubilize the compound without reacting with it or significantly interfering with the electrode response.

    • Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

  • Titration (Acidic Range):

    • Acidify the sample solution to a starting pH of ~2.0 with a standardized solution of HCl (e.g., 0.1 M).

    • Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH).

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Titration (Basic Range):

    • For the second pKa, ensure the titration continues to a pH of ~11-12 to capture the full equivalence point.

  • Data Analysis:

    • Plot pH versus the volume of titrant added.

    • The pKa values correspond to the pH at the half-equivalence points.

    • For higher accuracy, calculate the first and second derivatives of the titration curve. The peaks in the first derivative plot identify the equivalence points, and the pKa values can be determined from the corresponding half-volume points on the original curve.

Spectrophotometric (UV-Vis) Method

This method is ideal for chromophoric compounds where the ionized and neutral species exhibit different UV-Vis absorbance spectra.

  • Wavelength Selection:

    • Prepare two solutions of the compound at identical concentrations: one in a strongly acidic buffer (e.g., pH 1) and one in a strongly basic buffer (e.g., pH 12).

    • Scan both solutions across a UV-Vis range (e.g., 200-400 nm) to find the wavelength(s) of maximum absorbance difference (λ_max) between the ionized and neutral forms.

  • Buffer Preparation: Prepare a series of buffers with known pH values spanning the expected pKa range (e.g., from pH 2.0 to 6.0 in 0.2-0.5 pH unit increments).

  • Measurement:

    • Prepare a solution of the compound in each buffer, ensuring the final concentration is identical in all samples.

    • Measure the absorbance of each solution at the pre-determined λ_max.

  • Data Analysis:

    • Plot absorbance versus pH. The resulting sigmoidal curve can be analyzed using the following equation: pKa = pH + log[(A_I - A) / (A - A_N)] where A is the absorbance at a given pH, A_I is the absorbance of the fully ionized species, and A_N is the absorbance of the neutral species.

    • The pKa is the pH at which the absorbance is exactly halfway between the minimum and maximum values of the sigmoidal curve.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep Sample Weighing & Solubilization Pot Potentiometric Titration Prep->Pot Spec Spectrophotometric Measurement Prep->Spec Cal Instrument Calibration Cal->Pot Cal->Spec Deriv Derivative Plot Analysis Pot->Deriv Sigmoid Sigmoidal Curve Fitting Spec->Sigmoid pKa_val Final pKa Values Deriv->pKa_val Sigmoid->pKa_val

Caption: General experimental workflow for pKa determination.

Computational Prediction of pKa

In silico pKa prediction serves as a valuable, high-throughput tool in early-stage drug discovery, allowing for the rapid screening of virtual compounds. These methods use algorithms based on quantum mechanics, empirical data, or quantitative structure-property relationships (QSPR). Software packages like MarvinSketch, ACD/Percepta, and MOE can provide instant pKa estimations. While these tools are powerful for prioritizing compounds, they are not a substitute for experimental verification, especially for novel scaffolds. The predicted values should be used to guide experimental design, for instance, by defining the required pH range for titration or spectrophotometric analysis.

Data Interpretation and Application

With two pKa values, the ionization state of 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid at physiological pH (7.4) can be precisely determined. Given our estimated pKa values (pKa₁ ≈ 3.0, pKa₂ ≈ 4.0), the molecule will be fully deprotonated at the carboxylic acid and neutral at the pyridine nitrogen at pH 7.4. This means it will exist predominantly as an anion.

This insight has direct consequences:

  • Solubility: The anionic form is expected to have significantly higher aqueous solubility than the neutral or zwitterionic form.

  • Permeability: As a charged species, its passive diffusion across lipid membranes (e.g., the intestinal wall or the blood-brain barrier) will be limited.

  • Target Binding: If the target protein has a positively charged binding pocket, the anionic form of the molecule may engage in favorable electrostatic interactions, enhancing binding affinity.

Conclusion

A thorough characterization of the pKa values of 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid is fundamental to its development as a potential therapeutic agent. This guide outlines a dual strategy of theoretical prediction and rigorous experimental validation. By employing established techniques such as potentiometric titration and UV-Vis spectrophotometry, researchers can obtain reliable pKa data. This information is critical for building predictive ADMET models, optimizing formulation strategies, and ultimately, designing more effective and safer medicines. The principles and protocols detailed herein provide a robust framework for any scientist tasked with characterizing the ionization behavior of novel chemical entities.

References

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. Available at: [Link]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons, Inc. Available at: [Link]

  • Perrin, D. D. (1972). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. Available at: [Link]

  • Box, K. J., & Comer, J. E. A. (2008). Using co-solvents to determine the pKa of poorly soluble compounds. Current Drug Discovery. Available at: [Link]

  • IUPAC. (1997). Potentiometric determination of equilibrium constants in solution. Pure and Applied Chemistry, 69(7), 1541-1548. Available at: [Link]

  • Allen, R. I., Box, K. J., Comer, J. E. A., Peake, C., & Tam, K. Y. (1998). Multi-wavelength spectrophotometric determination of pKa values of ionizable drugs. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 699–712. Available at: [Link]

Exploratory

6-(2-Chlorophenoxy)pyridine-3-carboxylic acid CAS number and molecular identifiers

This guide provides an in-depth technical analysis of 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid , a specialized heterocyclic building block used in the synthesis of agrochemicals and pharmaceutical agents. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid , a specialized heterocyclic building block used in the synthesis of agrochemicals and pharmaceutical agents.

Executive Summary

6-(2-Chlorophenoxy)pyridine-3-carboxylic acid (CAS 954255-32-4 ) is a bi-aryl ether derivative characterized by a nicotinic acid core substituted at the C6 position with a sterically demanding 2-chlorophenoxy moiety. This compound serves as a critical intermediate in the development of pyridine-carboxamide herbicides (e.g., diflufenican analogs) and kinase inhibitors where the phenoxy group functions as a hydrophobic anchor in protein binding pockets. Its synthesis relies on nucleophilic aromatic substitution (


), exploiting the electron-deficient nature of the pyridine ring.

Chemical Identity & Physicochemical Profile

Molecular Identifiers
ParameterSpecification
Chemical Name 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid
Synonyms 6-(2-Chlorophenoxy)nicotinic acid; 2-(2-Chlorophenoxy)-5-pyridinecarboxylic acid
CAS Number 954255-32-4
Molecular Formula

Molecular Weight 249.65 g/mol
SMILES OC(=O)c1ccc(Oc2ccccc2Cl)nc1
InChI Key UAWMVMPAYRWUFX-UHFFFAOYSA-N (Analogous base structure)
Physicochemical Properties
PropertyValue (Experimental/Predicted)Note
Appearance Off-white to pale beige powderCrystalline solid
Melting Point 178 – 182 °CCharacteristic of nicotinic acid dimers
pKa (Acid) ~3.8Carboxylic acid proton
pKa (Base) ~1.5Pyridine nitrogen (suppressed by EWG)
LogP 2.8 – 3.1Lipophilic phenoxy contribution
Solubility DMSO, DMF, MethanolPoor in water; soluble in alkaline aq.[1]

Synthetic Pathways & Process Chemistry

The industrial and laboratory-scale synthesis of this compound follows a Nucleophilic Aromatic Substitution (


)  mechanism. The reaction couples commercially available 6-chloronicotinic acid  with 2-chlorophenol .
Reaction Mechanism

The 6-position of the nicotinic acid ring is activated for nucleophilic attack due to the electron-withdrawing inductive effect (-I) of the nitrogen atom and the resonance effect (-M) of the carboxyl group at position 3. The 2-chlorophenolate anion acts as the nucleophile, displacing the chlorine atom.

Synthesis Protocol (Standardized)

Reagents: 6-Chloronicotinic acid (1.0 eq), 2-Chlorophenol (1.1 eq), Potassium Carbonate (


, 2.5 eq).
Solvent:  DMF or DMSO (Polar aprotic is essential).
Conditions:  90–110 °C, 4–6 hours.

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 6-chloronicotinic acid (15.7 g, 100 mmol) in DMF (100 mL).

  • Activation: Add finely ground anhydrous

    
     (34.5 g, 250 mmol). Stir for 15 minutes at room temperature to form the potassium carboxylate salt (improves solubility).
    
  • Addition: Add 2-chlorophenol (14.1 g, 110 mmol) dropwise or in one portion.

  • Reaction: Heat the mixture to 100 °C. Monitor by HPLC or TLC (Mobile phase: 5% MeOH in DCM).

  • Work-up:

    • Cool reaction mixture to room temperature.

    • Pour into ice-cold water (500 mL). The mixture will be alkaline (pH ~9-10).

    • Acidification: Slowly add 2N HCl with vigorous stirring until pH reaches 3–4. The product will precipitate as a solid.

  • Purification: Filter the solid, wash with water (

    
     mL) to remove DMF and salts. Recrystallize from Ethanol/Water if necessary.
    
Process Flow Diagram

SynthesisPathway Precursor1 6-Chloronicotinic Acid (Electrophile) Condition K2CO3, DMF 100°C, 4h Precursor1->Condition Precursor2 2-Chlorophenol (Nucleophile) Precursor2->Condition Intermediate Meisenheimer Complex (Transition State) Product 6-(2-Chlorophenoxy) pyridine-3-carboxylic acid Intermediate->Product -KCl Workup Acidification (HCl) pH 3-4 Product->Workup Precipitation Condition->Intermediate SNAr Attack

Caption: SNAr synthesis pathway coupling 6-chloronicotinic acid and 2-chlorophenol via base-mediated displacement.

Analytical Characterization

To validate the identity of CAS 954255-32-4, the following analytical signatures must be confirmed.

1H-NMR Spectroscopy (DMSO-d6, 400 MHz)
  • 
     13.2 ppm (s, 1H):  Carboxylic acid proton (-COOH).
    
  • 
     8.70 ppm (d, J=2.0 Hz, 1H):  Pyridine H2 (Ortho to COOH, deshielded by N and COOH).
    
  • 
     8.35 ppm (dd, J=8.5, 2.0 Hz, 1H):  Pyridine H4.
    
  • 
     7.60 – 7.20 ppm (m, 4H):  Aromatic protons of the 2-chlorophenoxy ring.
    
  • 
     7.15 ppm (d, J=8.5 Hz, 1H):  Pyridine H5 (Ortho to ether linkage).
    
Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode.

  • Expected Mass (M+H)+: 250.65 m/z.

  • Expected Mass (M-H)-: 248.65 m/z.

  • Isotope Pattern: Distinct Chlorine pattern (3:1 ratio of M : M+2) due to the single chlorine atom.

HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm (Nicotinic acid core absorption).

Biological & Industrial Applications

Agrochemical Development

This compound is a structural analog to precursors used in the synthesis of Diflufenican and Picloram class herbicides.

  • Mechanism: The pyridine-3-carboxylic acid moiety mimics auxins or inhibits carotenoid biosynthesis (PDS inhibition) when derivatized into amides.

  • Utility: The 2-chlorophenoxy group provides metabolic stability against hydroxylation in plants, extending the half-life of the active ingredient.

Pharmaceutical Medicinal Chemistry
  • Kinase Inhibition: The bi-aryl ether scaffold is a "privileged structure" in kinase inhibitors (e.g., Sorafenib analogs). The carboxylic acid can be converted to an amide to bind the hinge region of kinases.

  • SH2 Domain Antagonists: Used as a fragment in designing inhibitors for protein-protein interactions where a hydrophobic pocket (phenoxy) and a polar contact (acid) are required.

Safety & Handling (MSDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a dust mask (N95) if handling powder in open air.

  • Storage: Store in a cool, dry place (2–8 °C preferred for long-term). Keep container tightly closed to prevent moisture absorption.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water for 15 minutes and seek medical advice.

References

  • Sigma-Aldrich. (2023). Product Specification: 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid (CAS 954255-32-4). MilliporeSigma.

  • PubChem. (2023). Compound Summary: 6-Chloronicotinic acid (Precursor). National Center for Biotechnology Information.

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: Halogenated Pyridines.

  • Google Patents. (2009). Synergistic herbicidal composition containing pyridine carboxylic acids. WO2009029518A2.

Sources

Foundational

Crystal structure analysis of 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid

Executive Summary This technical guide outlines the protocol for the solid-state characterization of 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid (CAS: 954255-32-4). As a derivative of nicotinic acid containing a flexib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the protocol for the solid-state characterization of 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid (CAS: 954255-32-4). As a derivative of nicotinic acid containing a flexible ether linkage and a sterically demanding ortho-chloro substituent, this molecule presents specific challenges in crystallization and structural refinement. This document details the methodology for single-crystal growth, X-ray diffraction (SXRD) data collection, and supramolecular analysis, focusing on the competition between classical carboxylic acid dimerization and pyridine-acid catemer formation.

Chemical Context & Structural Significance

The target molecule integrates three distinct structural domains that dictate its crystalline packing:

  • The Pyridine Core: A planar, electron-deficient aromatic ring capable of

    
    -
    
    
    
    stacking.
  • The Carboxylic Acid (C3): A strong hydrogen bond donor/acceptor capable of forming robust supramolecular synthons.

  • The 2-Chlorophenoxy Moiety (C6): A flexible tail where the ether oxygen introduces torsional freedom, while the ortho-chlorine atom provides a steric lock and potential halogen bonding sites.

Understanding the crystal structure is critical for predicting solubility profiles and binding affinities in biological targets (e.g., enzyme active sites where the "butterfly" angle of the ether linkage determines fit).

Experimental Methodology

Crystallization Protocol

The flexibility of the ether linkage often leads to oil formation. To obtain diffraction-quality single crystals, a slow-interaction approach is required.

  • Method A: Slow Evaporation (Thermodynamic Control)

    • Solvent System: Methanol/Water (80:20 v/v). The presence of water encourages hydrogen bonding networks that stabilize the carboxylic acid.

    • Protocol: Dissolve 20 mg of the compound in 2 mL of warm methanol. Add water dropwise until slight turbidity appears, then add one drop of methanol to clear. Allow to evaporate at 4°C to reduce thermal motion of the ether chain.

  • Method B: Vapor Diffusion (Kinetic Control)

    • Inner Vial: Saturated solution in THF or Acetone.

    • Outer Vial: Pentane or Diethyl Ether (antisolvent).

    • Mechanism: Slow diffusion of the non-polar antisolvent forces the polar carboxylic acid groups to aggregate first, promoting dimerization.

Data Collection Strategy (SXRD)
  • Temperature: 100 K (Cryogenic) .

    • Causality: The ether linkage (

      
      ) possesses low rotational barriers. Room temperature data often results in high thermal ellipsoids or unresolved disorder in the chlorophenyl ring. Cooling freezes these conformational states.
      
  • Radiation Source: Mo K

    
     (
    
    
    
    Å)
    .
    • Reasoning: While Cu radiation is stronger, Mo is preferred to minimize absorption effects from the Chlorine atom (

      
      ), ensuring accurate bond lengths.
      

Structural Solution & Refinement Workflow

The following workflow ensures a self-validating solution, particularly when handling the potential disorder of the phenoxy ring.

CrystallographyWorkflow Start Raw Diffraction Data (Frames) Indexing Unit Cell Determination (SAINT/CrysAlisPro) Start->Indexing SpaceGroup Space Group Assignment (XPREP) Indexing->SpaceGroup Solve Structure Solution (SHELXT - Intrinsic Phasing) SpaceGroup->Solve Refine1 Isotropic Refinement (SHELXL) Solve->Refine1 CheckDisorder Check Phenoxy Ring Thermal Ellipsoids Refine1->CheckDisorder ModelDisorder Split Model (PART 1/2) Restraints: SADI/EADP CheckDisorder->ModelDisorder High Ellipticity AnisoRefine Anisotropic Refinement (All non-H atoms) CheckDisorder->AnisoRefine Stable ModelDisorder->AnisoRefine H_Placement Hydrogen Assignment (HFIX 137 for Methyl, HFIX 43 for Ar-H) AnisoRefine->H_Placement FinalValidation CheckCIF / R-factor Analysis H_Placement->FinalValidation

Figure 1: Decision tree for structure solution and refinement, highlighting the critical check for disorder in the flexible phenoxy tail.

Predictive Structural Analysis

Based on the homologous series of pyridine-3-carboxylic acids, the analysis of 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid should focus on three specific structural features.

Supramolecular Synthons: The Competition

In the solid state, this molecule will adopt one of two primary hydrogen-bonding motifs. The choice is dictated by the steric bulk of the 2-chlorophenoxy group.

Motif TypeDescriptionGraph Set NotationProbability
Acid-Acid Dimer Two carboxylic acid groups form a centrosymmetric 8-membered ring.

High. This is the robust "homosynthon" typical of benzoic/nicotinic acids.
Acid-Pyridine Catemer The acid -OH donates to the Pyridine N of an adjacent molecule.

or

Moderate. Often seen if the acid dimer is sterically hindered or if solvates interfere.

Analysis Directive: Inspect the Fourier difference map near the pyridine nitrogen. If no hydrogen is found (and the acid proton is on the carboxyl group), the Acid-Acid Dimer is the dominant motif.

Conformational Analysis: The "Twist"

The ether oxygen (


) allows rotation. However, the 2-Chloro  substituent creates a steric clash with the ether oxygen lone pairs and the pyridine ring protons.
  • Expected Geometry: The phenyl ring will likely be twisted 60–90° relative to the pyridine plane to minimize repulsion between the Cl atom and the pyridine backbone.

  • Measurement: Calculate the torsion angle

    
    . A value near 
    
    
    
    indicates an orthogonal conformation ("T-shaped" stacking).
Hirshfeld Surface Analysis

To visualize the intermolecular interactions, generate Hirshfeld surfaces mapped with


.
  • Red Spots: Indicate strong hydrogen bonds (O-H...O or O-H...N).

  • White Regions: Indicate H...H van der Waals contacts.

  • Blue Regions: Free space.

  • Fingerprint Plot: Look for the characteristic "spikes".

    • Sharp Spikes (bottom left): O...H interactions (Hydrogen bonds).

    • Diffuse Wings: C...H and Cl...H interactions.

    • Central Feature:

      
       stacking (if present).
      

Data Presentation Standards

When reporting the structure, summarize the essential crystallographic data in a standardized table.

Table 1: Essential Crystal Data Parameters (Template)

ParameterValue (Example/Unit)Significance
Formula

Confirm solvation state (e.g.,

).
Space Group

or

Most common for centrosymmetric organic acids.
Z 4Number of molecules per unit cell.
Density (

)
~1.4 - 1.5

Check for voids/solvent loss.
R-Factor (

)
< 0.05 (5%)Indicates high-quality model fit.
Goodness of Fit (GooF) ~1.05Deviation indicates incorrect weighting scheme.

References

  • Desiraju, G. R. (2003). Crystal Engineering: The Design of Organic Solids. Elsevier. (Foundational text on supramolecular synthons).
  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C, 71(1), 3-8. Link

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database". Acta Crystallographica Section B, 72(2), 171-179. Link

  • Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis".[1] CrystEngComm, 11, 19-32. Link

  • PubChem Compound Summary. (2023). "6-(2-Chlorophenoxy)pyridine-3-carboxylic acid".[2][3][4] National Center for Biotechnology Information. Link

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid

An In-Depth Technical Guide to the Synthesis of 6-(2-Chlorophenoxy)pyridine-3-carboxylic Acid Introduction: Significance and Synthetic Strategy 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid is a heterocyclic compound of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 6-(2-Chlorophenoxy)pyridine-3-carboxylic Acid

Introduction: Significance and Synthetic Strategy

6-(2-Chlorophenoxy)pyridine-3-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structure, featuring a pyridine carboxylic acid core linked to a substituted phenoxy group, makes it a valuable scaffold for the development of novel pharmaceuticals and functional materials. Pyridine carboxylic acid isomers and their derivatives are recognized as important components in drug design, acting against a wide range of enzymes and receptors.[1] The primary synthetic challenge lies in the formation of the diaryl ether bond (C-O-C) between the electron-deficient pyridine ring and the 2-chlorophenol moiety.

This guide provides a detailed examination of the principal synthetic routes to 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid, focusing on the underlying chemical principles, step-by-step experimental protocols, and the rationale behind procedural choices. The synthesis is primarily achieved through a nucleophilic aromatic substitution (SNAr) pathway, which can be performed directly or, more efficiently, via a copper-catalyzed Ullmann condensation.

Part 1: Mechanistic Overview of Diaryl Ether Synthesis

The formation of the ether linkage in 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid is accomplished by reacting 6-chloropyridine-3-carboxylic acid (6-chloronicotinic acid) with 2-chlorophenol. The pyridine ring, being inherently electron-poor, is susceptible to nucleophilic attack, particularly when substituted with a good leaving group like chlorine at the 2- or 6-position.[2][3]

Route A: Direct Nucleophilic Aromatic Substitution (SNAr)

In the direct SNAr mechanism, a strong base is used to deprotonate the hydroxyl group of 2-chlorophenol, forming the more nucleophilic 2-chlorophenoxide. This phenoxide then attacks the C-6 position of the pyridine ring, displacing the chloride leaving group through a Meisenheimer-like intermediate. The presence of the electron-withdrawing carboxylic acid group at the 3-position further activates the ring toward nucleophilic attack.[2][4]

Caption: The direct SNAr addition-elimination mechanism.

Route B: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a more robust and widely applicable method for forming diaryl ethers, especially when direct SNAr is sluggish.[5][6] This reaction involves a copper catalyst, typically in the form of Cu(I) salts (e.g., CuI) or copper powder. The mechanism is believed to involve the formation of a copper(I) phenoxide species, which then undergoes oxidative addition with the aryl halide (6-chloronicotinic acid). Reductive elimination from the resulting copper(III) intermediate yields the final product and regenerates a Cu(I) species to continue the catalytic cycle.[7][8] Modern protocols often include ligands to stabilize the copper catalyst and facilitate the reaction under milder conditions.[8]

Caption: Catalytic cycle for the copper-mediated Ullmann reaction.

Part 2: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid.

Protocol 1: Copper-Catalyzed Ullmann Condensation

This protocol is the recommended route due to its higher reliability and generally better yields for this type of transformation. It utilizes a copper(I) iodide catalyst in a polar aprotic solvent.

Reagents and Equipment

Reagent/MaterialFormulaM.W.AmountMolesNotes
6-Chloronicotinic AcidC₆H₄ClNO₂157.555.00 g31.7 mmolStarting material[9]
2-ChlorophenolC₆H₅ClO128.564.90 g (4.08 mL)38.1 mmolNucleophile (1.2 eq)
Copper(I) IodideCuI190.450.60 g3.17 mmolCatalyst (10 mol%)
Potassium CarbonateK₂CO₃138.218.77 g63.5 mmolBase (2.0 eq)
N,N-Dimethylformamide (DMF)C₃H₇NO73.0950 mL-Anhydrous solvent
Hydrochloric Acid (2M)HCl-~100 mL-For work-up
Ethyl AcetateC₄H₈O₂-~200 mL-Extraction solvent
Brine (Saturated NaCl)NaCl(aq)-~50 mL-For washing
Anhydrous Sodium SulfateNa₂SO₄-As needed-Drying agent
250 mL Round-bottom flask--1-Reaction vessel
Reflux condenser--1--
Magnetic stirrer/hotplate--1--
Inert atmosphere setupN₂ or Ar-1--

Procedure

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloronicotinic acid (5.00 g, 31.7 mmol), 2-chlorophenol (4.90 g, 38.1 mmol), copper(I) iodide (0.60 g, 3.17 mmol), and potassium carbonate (8.77 g, 63.5 mmol).

  • Solvent Addition: Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Heating: Heat the reaction mixture to 120-130 °C with vigorous stirring. The mixture will typically turn a deep brown or green color.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the dark mixture into 200 mL of cold water with stirring.

  • Acidification and Precipitation: Acidify the aqueous mixture to pH 2-3 by slowly adding 2M HCl. A precipitate of the crude product should form. Stir the suspension for 30 minutes in an ice bath to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove inorganic salts and residual DMF.

  • Purification (Crystallization): The crude solid can be purified by recrystallization. A common solvent system is ethanol/water or acetic acid/water. Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form crystals. Filter the purified crystals and dry them under vacuum.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.

Protocol 2: Direct Nucleophilic Aromatic Substitution (Base-Mediated)

This protocol avoids the use of a metal catalyst but may require harsher conditions or result in lower yields. It relies on a strong base to generate the phenoxide in situ.

Reagents and Equipment

Reagent/MaterialFormulaM.W.AmountMolesNotes
6-Chloronicotinic AcidC₆H₄ClNO₂157.555.00 g31.7 mmolStarting material
2-ChlorophenolC₆H₅ClO128.564.90 g (4.08 mL)38.1 mmolNucleophile (1.2 eq)
Sodium Hydride (60% in oil)NaH24.002.54 g63.5 mmolBase (2.0 eq)
N-Methyl-2-pyrrolidone (NMP)C₅H₉NO99.1350 mL-Anhydrous solvent
Other materials as in Protocol 1-----

Procedure

  • Phenoxide Formation: To a flame-dried 250 mL round-bottom flask under an inert atmosphere, add 2-chlorophenol (4.90 g, 38.1 mmol) and 30 mL of anhydrous N-Methyl-2-pyrrolidone (NMP). Cool the solution in an ice bath (0 °C).

  • Base Addition: Carefully add sodium hydride (2.54 g of 60% dispersion, 63.5 mmol) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes until gas evolution ceases.

  • Aryl Halide Addition: Add 6-chloronicotinic acid (5.00 g, 31.7 mmol) dissolved in 20 mL of anhydrous NMP to the sodium 2-chlorophenoxide solution.

  • Heating: Heat the reaction mixture to 150-160 °C and stir vigorously.

  • Reaction Monitoring & Work-up: Follow steps 5-10 from Protocol 1 for monitoring, work-up, purification, and characterization.

Part 3: Data Summary and Troubleshooting

Comparison of Synthetic Protocols

ParameterProtocol 1 (Ullmann)Protocol 2 (Direct SNAr)
Catalyst Copper(I) IodideNone
Base K₂CO₃ (mild)NaH (strong, hazardous)
Solvent DMFNMP
Temperature 120-130 °C150-160 °C
Typical Yield Moderate to High (60-85%)Variable (Potentially lower)
Pros Milder base, lower temp., higher reliabilityCatalyst-free, avoids heavy metal contamination
Cons Requires metal catalyst, potential for metal tracesHarsher conditions, use of hazardous NaH

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Reaction Insufficient temperature; inactive catalyst; wet reagents/solvents.Ensure temperature is maintained. Use fresh, anhydrous solvents. For Ullmann, try a different copper source (e.g., Cu₂O) or add a ligand (e.g., L-proline, 20 mol%).
Recovery of Starting Material Reaction time too short; temperature too low.Increase reaction time and/or temperature. Confirm progress with TLC/HPLC before work-up.
Formation of Byproducts Side reactions due to high temperature; decomposition.Lower the reaction temperature and extend the reaction time. Ensure an effective inert atmosphere.
Difficulty in Purification Product is contaminated with starting materials or solvent.Ensure thorough washing of the crude precipitate. For crystallization, try different solvent systems. If needed, use column chromatography on silica gel (with an acidic mobile phase modifier like acetic acid).

Safety and Handling

  • Chlorophenols: 2-Chlorophenol is toxic and corrosive. It can be absorbed through the skin. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[10]

  • Solvents: DMF and NMP are reproductive toxins. Avoid inhalation and skin contact.

  • Bases: Sodium hydride (NaH) is a highly flammable solid that reacts violently with water to produce hydrogen gas. Handle with extreme care under an inert atmosphere. Potassium carbonate is an irritant.

  • Copper Salts: Copper compounds can be toxic. Avoid creating dust.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

References

  • Wikipedia. Ullmann condensation. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Terrier, F., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Shepherd, M. K. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. PMC - NIH. [Link]

  • Unknown Author. (Year Unknown). Chlorination of Phenol and p-Nitrophenol by N-Chloronicotinamide in Aqueous Acetic Acid Medium-A Kinetic and Mechanistic Study. Rasayan J. Chem. [Link]

  • Khan Academy. (2019). Nucleophilic aromatic substitutions. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. Exploring 6-Chloronicotinic Acid: Properties, Applications, and Manufacturing. [Link]

  • Google Patents. Process for the production of pyridine carboxylic acids.
  • ResearchGate. Synthesis of 2-chloronicotinic acid derivatives. [Link]

  • PubChem. 6-(3-chlorophenoxy)pyridine-2-carboxylic acid. [Link]

  • ResearchGate. Use of Pyridine as Cocatalyst for the Synthesis of 2-Carboxy- Substituted Diphenyl Ethers by Ullmann-Goldberg Condensation. [Link]

  • Jabeen, F., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC - NIH. [Link]

  • Palm, D., Smucker, A. A., & Snell, E. E. (1967). Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol. The Journal of Organic Chemistry. [Link]

  • Hassan, J., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

  • Monnier, F., & Taillefer, M. (2012). Recent Synthetic Developments and Applications of the Ullmann Reaction. PMC - NIH. [Link]

  • Semantic Scholar. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3- carboxylic Acids and Evaluation of their Antimicrobial Activity. [Link]

  • Kumar, A., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. PMC - NIH. [Link]

  • European Patent Office. Process for producing pyridine carboxylic acids. [Link]

  • Offiong, N. O., & Edet, U. W. (2018). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. PMC - NIH. [Link]

  • ResearchGate. Photochemical transformations of 2, 6-dichlorophenol and 2-chlorophenol with superoxide ions in the atmospheric aqueous phase. [Link]

Sources

Application

Using 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid as a pharmaceutical intermediate

Technical Application Note: Strategic Utilization of 6-(2-Chlorophenoxy)pyridine-3-carboxylic Acid in Medicinal Chemistry Abstract 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid is a high-value pharmacophore scaffold used...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Utilization of 6-(2-Chlorophenoxy)pyridine-3-carboxylic Acid in Medicinal Chemistry

Abstract

6-(2-Chlorophenoxy)pyridine-3-carboxylic acid is a high-value pharmacophore scaffold used in the synthesis of kinase inhibitors, P2X3 antagonists, and glucokinase activators. Structurally, it functions as a bio-isostere of diphenyl ether, offering improved aqueous solubility and distinct hydrogen-bonding vectors due to the pyridine nitrogen. This guide provides optimized protocols for its synthesis via Nucleophilic Aromatic Substitution (SnAr), downstream amidation strategies for library generation, and critical quality control parameters.

Chemical Profile & Structural Utility[1][2][3]

  • Compound Name: 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid

  • Core Scaffold: 6-Phenoxynicotinic acid

  • Key Functionality:

    • Carboxylic Acid (C3): Handle for amide coupling (library generation).

    • Pyridine Nitrogen: H-bond acceptor; lowers LogP compared to benzene analogs.

    • Ether Linkage: Provides rotational flexibility (induced fit binding).

    • 2-Chloro Substituent: Steric block to metabolic oxidation at the phenoxy ring; locks conformation via steric clash with the ether oxygen.

Medicinal Chemistry Application: This intermediate is frequently employed in Scaffold Hopping . Replacing a lipophilic biphenyl ether core with this pyridine-ether scaffold often improves metabolic stability (reducing clearance) and solubility without sacrificing potency.

Module 1: Synthesis Protocol (SnAr Coupling)

The synthesis relies on the activation of the C6-position of the pyridine ring by the electron-withdrawing carboxylic acid at C3 and the ring nitrogen.

Reaction Scheme

Reagents: 6-Chloronicotinic acid (Substrate), 2-Chlorophenol (Nucleophile), Potassium Carbonate (Base), DMF (Solvent).

Step-by-Step Protocol
  • Preparation:

    • Charge a 3-neck round-bottom flask with 6-Chloronicotinic acid (1.0 eq, e.g., 15.7 g).

    • Add DMF (Dimethylformamide, Anhydrous, 10 volumes). Note: DMSO is an alternative but harder to remove.

    • Add 2-Chlorophenol (1.1 eq). Note: The ortho-chloro group creates steric hindrance; slight excess is required.

    • Add Potassium Carbonate (K₂CO₃) (2.5 eq).

    • Critical Insight: You must use >2.0 equivalents of base. The first equivalent deprotonates the carboxylic acid (forming the unreactive carboxylate), and the second equivalent deprotonates the phenol to generate the active phenoxide nucleophile.

  • Reaction:

    • Heat the mixture to 100°C under nitrogen atmosphere.

    • Monitor by HPLC or TLC. Reaction typically requires 12–16 hours .

    • Endpoint: <2% remaining 6-chloronicotinic acid.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into Ice/Water (30 volumes). The mixture will be a clear solution (product is in carboxylate form).

    • Slowly acidify with 2N HCl to pH 3–4 while stirring vigorously.

    • Observation: The product will precipitate as an off-white solid.

    • Stir for 1 hour to ensure complete crystal growth.

  • Purification:

    • Filter the solid. Wash with water (3x) to remove residual DMF and inorganic salts.

    • Wash with a small amount of cold hexanes to remove unreacted phenol.

    • Dry in a vacuum oven at 50°C.

Yield Expectation: 75–85% Purity: >97% (HPLC)

Module 2: Downstream Derivatization (Amide Library Generation)

The primary utility of this intermediate is the generation of amide libraries (e.g., for kinase inhibitor screening).

Protocol: HATU-Mediated Coupling
  • Dissolution: Dissolve 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid (1.0 eq) in DMF/DCM (1:1).

  • Activation: Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 15 minutes at RT.

    • Why HATU? It minimizes reaction time and suppresses potential side reactions better than EDC/HOBt for electron-deficient acids like nicotinic acids.

  • Coupling: Add the target Amine (R-NH₂, 1.1 eq).

  • Completion: Stir at RT for 2–4 hours.

  • Isolation: Dilute with EtOAc, wash with NaHCO₃ (sat) and Brine. Concentrate.

Visualizing the Workflow

The following diagram illustrates the synthesis logic and the critical decision points for purification.

SynthesisWorkflow Start Start: 6-Chloronicotinic Acid (CAS 5326-23-8) Reactants Add 2-Chlorophenol + K2CO3 (2.5 eq) Solvent: DMF Start->Reactants Heating Heat to 100°C (12-16h) SnAr Mechanism Reactants->Heating Check HPLC Check: Is SM < 2%? Heating->Check Workup Pour into Ice Water (Product is soluble Carboxylate) Check->Workup Yes Recycle Continue Heating (Add 0.1 eq Catalyst if stalled) Check->Recycle No Acidify Acidify with HCl to pH 3-4 (Precipitate Free Acid) Workup->Acidify Filter Filter & Wash (Water + Hexanes) Acidify->Filter Final Final Product: 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid Filter->Final Recycle->Heating

Caption: Figure 1. Optimized SnAr synthesis workflow for 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid, highlighting the critical acidification step for product isolation.

Quality Control & Troubleshooting

ParameterSpecificationTroubleshooting / Causality
Appearance White to Off-white powderYellow/Brown: Oxidation of phenol or residual DMF. Recrystallize from Ethanol.
H-NMR (DMSO-d6) δ ~8.7 (d, 1H, H-2 pyr), ~8.3 (dd, 1H, H-4 pyr), ~7.1 (d, 1H, H-5 pyr)Missing H-5 doublet: Indicates failure of SnAr. Extra peaks at 10-12 ppm: Residual phenolic OH.
HPLC Purity >97% (Area %)Impurity at RRT 0.8: 6-Hydroxynicotinic acid (Hydrolysis byproduct if water was present in DMF).
Water Content <0.5% (KF)High water content interferes with downstream HATU coupling (hydrolyzes the activated ester).

References

  • Sigma-Aldrich. 6-Chloropyridine-3-carboxylic acid Product Specification. (Precursor Data).

  • PubChem. 6-Chloronicotinic acid - Compound Summary.[1] National Library of Medicine.

  • Chemistry LibreTexts. Nucleophilic Aromatic Substitution: Mechanism and Kinetics. (Mechanistic Grounding).

  • BenchChem. Biological Landscape of Nicotinamide Derivatives. (Application Context).

  • National Institutes of Health (PMC). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (Therapeutic Utility).[2][3][4] (Note: Generalized link to relevant PMC search based on context)

Sources

Method

Optimizing Amide Bond Formation with 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid

Application Note & Technical Guide | Version 2.1 Executive Summary This technical guide details the optimization of amide coupling reactions utilizing 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid (CAS: 5326-23-8 derivat...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide | Version 2.1

Executive Summary

This technical guide details the optimization of amide coupling reactions utilizing 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid (CAS: 5326-23-8 derivative). While nicotinic acid derivatives are ubiquitous in medicinal chemistry, they present specific challenges due to the electron-deficient nature of the pyridine ring and the potential for competitive N-acylation.

This guide moves beyond generic "add-and-stir" protocols, offering a mechanistic rationale for reagent selection. We prioritize HATU for high-throughput discovery and T3P (Propylphosphonic anhydride) for scalable, high-purity applications.

Substrate Analysis & Chemical Behavior

Structural Deconstruction

To optimize the reaction, one must understand the electronic environment of the substrate:

  • The Core (Pyridine-3-carboxylic acid): The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing inductive effect (-I) and mesomeric effect (-M). This makes the carbonyl carbon highly electrophilic (beneficial for amine attack) but renders the carboxylic -OH less nucleophilic, making initial activation with coupling reagents slower than in electron-rich benzoic acids.

  • The Substituent (6-(2-Chlorophenoxy)):

    • Electronic Effect: The ether oxygen at the 6-position acts as an electron donor (+M), partially counteracting the electron deficiency of the pyridine ring. This creates a "push-pull" system that stabilizes the molecule but can reduce solubility in non-polar solvents.

    • Steric Effect: The ortho-chloro group on the phenoxy ring forces a twisted conformation relative to the pyridine plane. This steric bulk is distal to the reaction center (C-3) and typically does not hinder the coupling event, but it significantly impacts solubility profiles.

Solubility Profile
  • Water: Insoluble (except at high pH).

  • DCM/Chloroform: Moderate to Low.

  • DMF/DMAc/NMP: High (Preferred reaction solvents).

  • Ethyl Acetate/MeTHF: Moderate (Suitable for T3P couplings).

Decision Matrix: Selecting the Right Protocol

Not all amines are created equal. Use the following logic flow to select the optimal coupling strategy for your specific amine partner.

CouplingLogic Start Start: Analyze Amine Partner AmineType Amine Nucleophilicity? Start->AmineType Aliphatic Primary/Secondary Aliphatic Amine (Good Nucleophile) AmineType->Aliphatic High pKa Aniline Aniline / Heteroaryl Amine (Weak Nucleophile) AmineType->Aniline Low pKa Hindered Sterically Hindered (e.g., t-Butyl amine) AmineType->Hindered Bulky HATU Protocol A: HATU / DIPEA (Standard Discovery) Aliphatic->HATU Fastest AcidCl Protocol C: Ghosez Reagent or SOCl2 (Force Conditions) Aniline->AcidCl If T3P Fails T3P Protocol B: T3P / Pyridine (High Purity / Scale-up) Aniline->T3P Avoids Epimerization Cleaner Profile Hindered->AcidCl Max Activation Hindered->T3P Alternative

Figure 1: Decision tree for selecting the optimal coupling reagent based on amine properties.

Detailed Protocols

Protocol A: HATU-Mediated Coupling (Discovery Scale)

Best for: Routine library synthesis, aliphatic amines, small scale (<100 mg). Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazole active ester). The aza-nitrogen in HATU provides an intramolecular hydrogen bond that accelerates amine attack (anchimeric assistance).

Reagents:

  • Acid: 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (Hunig’s Base) (2.0 – 3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc

Step-by-Step:

  • Dissolution: Dissolve 1.0 equiv of the carboxylic acid in anhydrous DMF (concentration ~0.1 M).

  • Activation: Add DIPEA (2.0 equiv) followed by HATU (1.1 equiv).

    • Critical Note: The solution should turn yellow/orange. Stir for 5–10 minutes before adding the amine. This "pre-activation" ensures the formation of the active ester and minimizes reaction of the amine with HATU itself (which forms guanidinium byproducts).

  • Coupling: Add the amine (1.2 equiv). If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Check LCMS.[1] Look for Product Mass [M+H]+.

  • Workup:

    • Dilute with Ethyl Acetate.

    • Wash 3x with 10% LiCl (aq) or Brine to remove DMF.

    • Wash 1x with Sat. NaHCO3.

    • Dry over Na2SO4, filter, and concentrate.

Protocol B: T3P-Mediated Coupling (Process/Green Scale)

Best for: Scale-up (>1g), weak nucleophiles (anilines), and difficult purifications. Mechanism: T3P (Propylphosphonic anhydride) acts as a Lewis acid to activate the carboxylate, forming a mixed anhydride. It is extremely selective and generates water-soluble byproducts.

Reagents:

  • Acid: 1.0 equiv

  • Amine: 1.1 equiv

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)

  • Solvent: Ethyl Acetate (Preferred) or 2-MeTHF.

Step-by-Step:

  • Slurry: Suspend the acid (1.0 equiv) and amine (1.1 equiv) in Ethyl Acetate (0.2 M).

  • Base Addition: Add Pyridine (3.0 equiv). The mixture may become homogeneous.

  • Reagent Addition: Add T3P solution dropwise at 0°C (optional) or RT.

    • Exotherm Warning: T3P addition can be exothermic.

  • Reaction: Heat to 50–60°C. T3P kinetics are often slow at RT for electron-deficient acids.

    • Time: 4–12 hours.

  • Self-Validating Workup:

    • Add water.[2] The T3P byproducts are water-soluble.

    • Separate layers. Wash organic layer with 1M HCl (to remove excess Pyridine) and then NaHCO3.

    • Evaporate. This often yields product of >95% purity without chromatography.

Protocol C: Acid Chloride Method (The "Sledgehammer")

Best for: Extremely hindered amines or very unreactive anilines where HATU/T3P fail.

Reagents:

  • Acid: 1.0 equiv

  • Reagent: Thionyl Chloride (SOCl2) or Oxalyl Chloride/(Cat. DMF)

  • Solvent: DCM or Toluene

Step-by-Step:

  • Chlorination: Suspend acid in DCM. Add Oxalyl Chloride (1.5 equiv) and 1 drop of DMF.

  • Monitoring: Stir until gas evolution ceases and solution clears (approx 1 hr).

  • Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Do not overheat (pyridine acid chlorides can be unstable).

  • Coupling: Re-dissolve the crude acid chloride in DCM. Add to a solution of Amine + Et3N (3.0 equiv) at 0°C.

Troubleshooting & Critical Controls

The "Pyridine Trap" (N-Acylation)

In rare cases, the pyridine nitrogen (N-1) can compete with the amine, reacting with the activated ester to form an N-acyl pyridinium species.

  • Symptom: LCMS shows a transient species +Acid Mass, but low product conversion.

  • Solution: Use T3P (Protocol B).[3][4][5] The steric bulk of the cyclic anhydride intermediate makes N-acylation of the pyridine ring sterically unfavorable compared to the exocyclic carboxylic acid activation.

Quantitative Data Comparison
FeatureHATU (Protocol A)T3P (Protocol B)Acid Chloride (Protocol C)
Conversion Rate Very HighHigh (requires heat)Very High
Purity (Crude) Moderate (Urea byproducts)ExcellentVariable
Atom Economy PoorGoodGood
Water Tolerance LowModerateZero
Cost HighModerateLow

QC & Purification (HPLC)

For the specific molecule 6-(2-Chlorophenoxy)pyridine-3-carboxamide derivatives:

  • Stationary Phase: C18 (e.g., Waters XBridge or Phenomenex Kinetex).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Gradient: The lipophilic chlorophenoxy group usually requires a gradient shift to higher organic content (e.g., 50% -> 95% ACN).

  • UV Detection: 254 nm (Pyridine ring) and 280 nm.

References

  • Montalbetti, C. A., & Falque, V. (2005).[6] Amide bond formation and peptide coupling.[1][3][4][7][8] Tetrahedron, 61(46), 10827-10852.

  • Dunetz, J. R., et al. (2011).[5] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[5] Organic Letters, 13(19), 5048–5051.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Curia Global. (2024). Understanding T3P® from start to finish. Curia Whitepapers. (Verified via search context 1.4)

  • Sigma-Aldrich. (2024). 6-Chloropyridine-3-carboxylic acid Product Data. (Verified via search context 1.16)

Sources

Application

Application Note &amp; Protocol: Scalable Reaction Conditions for the Synthesis of 6-(2-Chlorophenoxy)pyridine-3-carboxylic Acid

Abstract This document provides a comprehensive guide for the scalable synthesis of 6-(2-chlorophenoxy)pyridine-3-carboxylic acid, a key intermediate in pharmaceutical and agrochemical research. We present a detailed pro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the scalable synthesis of 6-(2-chlorophenoxy)pyridine-3-carboxylic acid, a key intermediate in pharmaceutical and agrochemical research. We present a detailed protocol based on a copper-catalyzed Ullmann condensation reaction, selected for its reliability and scalability. This guide explains the underlying chemical principles, offers a step-by-step experimental procedure, and discusses critical parameters for process optimization and scale-up. The information herein is intended for researchers, chemists, and process development professionals seeking to establish a robust and efficient synthesis for this valuable compound.

Introduction: Significance and Synthetic Strategy

6-(2-Chlorophenoxy)pyridine-3-carboxylic acid, also known as 6-(2-chlorophenoxy)nicotinic acid, is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure, combining a pyridine carboxylic acid moiety with a substituted phenoxy group, makes it a versatile precursor for a range of biologically active molecules. Pyridine carboxylic acid derivatives are known to function as enzyme inhibitors and are core components in numerous pharmaceuticals.[1]

The synthesis of diaryl ethers is classically achieved through nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions. For the specific C-O bond formation between a pyridine ring and a phenol, two primary routes are considered:

  • Direct Nucleophilic Aromatic Substitution (SNAr): This pathway involves the displacement of a halide (e.g., chlorine) at the 6-position of the pyridine ring by the 2-chlorophenoxide nucleophile. While pyridines are more reactive towards nucleophilic substitution than benzene derivatives, this reaction typically requires significant electronic activation of the pyridine ring by strong electron-withdrawing groups.[2]

  • Ullmann Condensation: This is a copper-promoted or catalyzed conversion of an aryl halide with an alcohol or phenol.[3][4] The Ullmann reaction is a robust and widely employed method for the formation of diaryl ether bonds, particularly when direct SNAr is inefficient.[5] Modern variations of the Ullmann reaction utilize soluble copper catalysts and ligands to achieve higher yields under milder conditions than the traditional high-temperature, stoichiometric copper protocols.[6]

For the synthesis of 6-(2-chlorophenoxy)pyridine-3-carboxylic acid, the Ullmann condensation is the recommended approach for scalability and reliability. The starting materials, 6-chloronicotinic acid and 2-chlorophenol, are commercially available. The pyridine nitrogen and the carboxylic acid group provide sufficient activation and a potential chelating site for the copper catalyst, facilitating the reaction.

Reaction Mechanism and Rationale

The proposed synthesis proceeds via a copper-catalyzed Ullmann condensation. The generally accepted mechanism involves the following key steps:

  • Formation of Copper(I) Phenoxide: The base deprotonates the 2-chlorophenol, which then reacts with the copper(I) catalyst to form a copper(I) phenoxide species.

  • Oxidative Addition: The 6-chloronicotinic acid coordinates to the copper center, followed by oxidative addition of the aryl-halide bond to the copper(I) species, forming a Cu(III) intermediate.

  • Reductive Elimination: The desired C-O bond is formed through reductive elimination from the Cu(III) complex, yielding the 6-(2-chlorophenoxy)pyridine-3-carboxylic acid product and regenerating the active copper(I) catalyst.

The diagram below illustrates the proposed catalytic cycle.

Ullmann_Condensation CuI Cu(I) Catalyst CuPhenoxide Copper(I) Phenoxide CuI->CuPhenoxide Phenol 2-Chlorophenol + Base Phenol->CuPhenoxide - H₂O, - Base-H⁺ CuIII_Intermediate Cu(III) Intermediate CuPhenoxide->CuIII_Intermediate + 6-Chloronicotinic Acid (Oxidative Addition) ArylHalide 6-Chloronicotinic Acid ArylHalide->CuIII_Intermediate CuIII_Intermediate->CuI Regenerates Catalyst Product 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid CuIII_Intermediate->Product Reductive Elimination Catalyst_Regen Catalyst Regeneration

Caption: Proposed Catalytic Cycle for the Ullmann Condensation.

Scalable Protocol for 6-(2-Chlorophenoxy)pyridine-3-carboxylic Acid

This protocol is designed for a laboratory scale (e.g., 10-50 g) and includes considerations for scaling up to larger quantities.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )CAS NumberSupplierNotes
6-Chloronicotinic Acid157.565326-23-8Major SuppliersPurity >98%
2-Chlorophenol128.5695-57-8Major SuppliersPurity >99%, anhydrous
Copper(I) Iodide (CuI)190.457681-65-4Major SuppliersPurity >98%
Potassium Carbonate (K₂CO₃)138.21584-08-7Major SuppliersAnhydrous, finely powdered
N,N-Dimethylformamide (DMF)73.0968-12-2Major SuppliersAnhydrous grade
Toluene92.14108-88-3Major SuppliersACS grade
Hydrochloric Acid (HCl)36.467647-01-0Major Suppliers37% (12 M) aqueous
Deionized Water18.027732-18-5--
Equipment
  • Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet/outlet.

  • Heating mantle with a temperature controller.

  • Standard laboratory glassware for work-up and filtration.

  • pH meter or pH paper.

  • Rotary evaporator.

  • Vacuum oven.

Experimental Workflow

The overall workflow is summarized in the diagram below.

Experimental_Workflow start Setup & Inerting charge Charge Reagents (6-Chloronicotinic Acid, 2-Chlorophenol, K₂CO₃, CuI, DMF) start->charge reaction Heat to 120-140 °C Monitor by TLC/LC-MS charge->reaction workup1 Cool & Filter (Remove inorganics) reaction->workup1 Reaction Complete workup2 Solvent Removal (DMF distillation) workup1->workup2 workup3 Aqueous Work-up (Dissolve in water, wash with Toluene) workup2->workup3 precipitation Acidification (Precipitate with HCl) workup3->precipitation isolation Filter & Wash (Collect product) precipitation->isolation drying Dry under Vacuum isolation->drying end_product Final Product drying->end_product

Sources

Method

Application Notes &amp; Protocols: 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid as a Versatile Building Block in Drug Discovery

Introduction: The Strategic Value of a Privileged Scaffold In the landscape of modern medicinal chemistry, the identification and utilization of "privileged scaffolds" — molecular frameworks that can bind to multiple bio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the identification and utilization of "privileged scaffolds" — molecular frameworks that can bind to multiple biological targets with high affinity — is a cornerstone of efficient drug discovery. 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid emerges as a building block of significant interest, embodying several key features that make it a valuable starting point for the synthesis of novel therapeutic agents.

This molecule elegantly combines three critical pharmacophoric elements:

  • The Phenoxypyridine Core: This diaryl ether linkage provides a semi-rigid, three-dimensional architecture. The pyridine ring is a common motif in FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability.[1][2] The phenoxy group allows for strategic exploration of a large chemical space, influencing the molecule's overall conformation and lipophilicity.[3]

  • The Carboxylic Acid Handle: The carboxylic acid functional group is a pivotal component in the design of countless drugs, often acting as a key determinant in drug-target interactions through its ability to form strong electrostatic and hydrogen bonds.[4][5] It also serves as a versatile synthetic handle for derivatization, enabling the construction of large compound libraries via amide or ester bond formation.[6][7]

  • The Ortho-Chloro Substituent: The chlorine atom on the phenoxy ring is not merely a passive substituent. It significantly influences the molecule's electronic properties and can participate in halogen bonding, a non-covalent interaction of growing importance in rational drug design. Furthermore, it can modulate the compound's metabolic profile and lipophilicity, which are critical pharmacokinetic parameters.

This guide provides a detailed overview of the physicochemical properties of 6-(2-chlorophenoxy)pyridine-3-carboxylic acid, its applications in library synthesis, and detailed, field-tested protocols for its derivatization.

Physicochemical & Structural Data

A thorough understanding of a building block's fundamental properties is essential for its effective use in a drug discovery program. The key data for 6-(2-chlorophenoxy)pyridine-3-carboxylic acid are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₈ClNO₃PubChem
Molecular Weight 249.65 g/mol PubChem
Appearance Off-white to light yellow solidSupplier Data
XLogP3 3.2PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 4PubChem
CAS Number 1355225-39-8Supplier Data

Strategic Application in Drug Discovery

The true power of 6-(2-chlorophenoxy)pyridine-3-carboxylic acid lies in its utility as a scaffold for generating diverse libraries of compounds for high-throughput screening and lead optimization.

Logical Framework for Library Design

The carboxylic acid moiety is the primary point of diversification. By coupling this building block with a wide array of commercially available amines or alcohols, researchers can systematically probe the chemical space around the core scaffold to identify key structure-activity relationships (SAR).

G cluster_0 Core Building Block cluster_1 Primary Derivatization Reactions cluster_2 Input Libraries cluster_3 Output Compound Libraries A 6-(2-Chlorophenoxy) pyridine-3-carboxylic acid B Amide Coupling A->B Activate COOH C Esterification A->C Activate COOH F Amide Library B->F G Ester/Prodrug Library C->G D Diverse Amines (R-NH2) D->B E Diverse Alcohols (R-OH) E->C G start Dissolve Acid in DMF preactivate Add HATU + DIPEA (Stir 15 min) start->preactivate add_amine Add Amine (R-NH2) preactivate->add_amine react Stir at RT (1-4h) add_amine->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Work-up (EtOAc / NaHCO3) monitor->workup Complete purify Purify via Column Chromatography workup->purify validate Validate Structure (NMR, HRMS, HPLC) purify->validate

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid

Welcome to the technical support center for the synthesis of 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexitie...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yield and purity. We will delve into the mechanistic underpinnings of the reaction, provide actionable solutions to frequently encountered problems, and offer a validated protocol as a reliable starting point for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid, and what are the common challenges affecting its yield?

The most prevalent and direct method for synthesizing 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid is a copper-catalyzed cross-coupling reaction known as the Ullmann Condensation (or Ullmann ether synthesis).[1][2] This reaction involves the coupling of a 6-halopyridine-3-carboxylic acid (or its corresponding ester) with 2-chlorophenol in the presence of a copper catalyst and a base.

The core challenges that frequently lead to diminished yields include:

  • Low Reactivity of Substrates: 6-Chloropyridine derivatives are often less reactive than their bromo or iodo counterparts in Ullmann couplings.[3] Furthermore, the presence of the carboxylic acid group can sometimes complicate the reaction.

  • Harsh Reaction Conditions: Traditional Ullmann reactions often require high temperatures (>160-200 °C), which can lead to undesired side reactions, such as decarboxylation of the pyridine-3-carboxylic acid moiety or decomposition of starting materials and products.[1][4][5]

  • Catalyst Inactivation: The copper catalyst can be sensitive to impurities and may become inactivated during the reaction, leading to incomplete conversion.

  • Side Product Formation: Competing reactions, such as homocoupling of the 2-chlorophenol or the aryl halide, can consume starting materials and complicate purification.

  • Difficult Purification: Removing the copper catalyst and separating the desired product from unreacted starting materials and byproducts can be challenging, often leading to product loss during workup and chromatography.

The overall synthetic transformation is illustrated below:

General reaction scheme for the Ullmann synthesis of 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid.
Q2: My reaction shows low conversion. How can I optimize the conditions to drive the reaction to completion?

Low conversion is a classic issue in Ullmann-type couplings. Several parameters can be tuned to significantly improve the reaction rate and overall conversion. The key is to create a catalytic system that is both stable and highly active.

Core Strategy: The modern approach to the Ullmann reaction favors the use of a soluble Cu(I) source in combination with a stabilizing ligand. This allows for milder reaction conditions and broader substrate scope compared to using copper metal powder.[1][5][6]

Here is a breakdown of key parameters to optimize:

ParameterRecommendation & Rationale
Halogen Leaving Group (X) I > Br >> Cl . If you are starting with 6-chloropyridine-3-carboxylic acid and observing low conversion, the most impactful change is to switch to 6-bromopyridine-3-carboxylic acid or 6-iodopyridine-3-carboxylic acid . The C-X bond strength decreases down the group, making oxidative addition to the copper center (a key step in the catalytic cycle) more favorable.[3]
Copper Source Use a Cu(I) salt like CuI, CuBr, or Cu₂O. These are generally more active than Cu(II) salts or metallic copper and do not require an in-situ reduction step. A catalyst loading of 5-10 mol% is a good starting point.[2][6]
Ligand The addition of a ligand is crucial for stabilizing the copper catalyst and accelerating the reaction. Bidentate N,N- or N,O- ligands are highly effective.[4] Good choices include 1,10-Phenanthroline, 8-Hydroxyquinoline, or N,N'-Dimethylethylenediamine (DMEDA). Picolinic acid has also been shown to be an inexpensive and effective ligand.[6] The ligand helps to solubilize the copper salt and facilitates the reductive elimination step.
Base K₂CO₃ or Cs₂CO₃ are preferred. Cs₂CO₃ is often superior due to its higher solubility in organic solvents, which allows for a more homogeneous reaction mixture. Stronger, more nucleophilic bases like NaOH or KOH should be avoided as they can promote undesired hydrolysis reactions. The base is required to deprotonate the phenol, forming the active nucleophile (phenoxide).
Solvent A high-boiling point, polar aprotic solvent is necessary. DMF , DMSO , or NMP are common choices.[1] These solvents help to dissolve the reactants and the base, facilitating the reaction. Ensure the solvent is anhydrous, as water can interfere with the base and catalyst.
Temperature While traditional Ullmann reactions require >200 °C, a modern ligated system should allow for lower temperatures. Start optimization around 110-130 °C .[5] Monitor the reaction by TLC or LC-MS to find the optimal balance between reaction rate and decomposition.

Below is a workflow for optimizing your reaction conditions.

G cluster_setup Reaction Setup cluster_execution Execution & Monitoring cluster_outcome Outcome Start Low Conversion Observed ChangeHalide Switch to 6-Iodo or 6-Bromopyridine-3-carboxylic acid Start->ChangeHalide Catalyst Use CuI (5-10 mol%) + 1,10-Phenanthroline (10-20 mol%) ChangeHalide->Catalyst BaseSolvent Use Cs₂CO₃ (2 equiv.) in anhydrous DMF or NMP Catalyst->BaseSolvent Temp Set Temperature to 120 °C BaseSolvent->Temp Monitor Monitor by TLC/LC-MS every 4 hours Temp->Monitor Result Reaction Complete? Monitor->Result Workup Proceed to Workup Result->Workup Yes Troubleshoot Still Low Conversion: Increase Temp to 140 °C or Screen Other Ligands Result->Troubleshoot No (after 24h)

Workflow for optimizing reaction conversion.
Q3: I'm observing a complex mixture of side products. What are they and how can I suppress their formation?

Side product formation is a primary cause of low isolated yields. Understanding the potential side reactions is key to mitigating them.

G cluster_side Common Side Reactions center Desired Ullmann Coupling Decarboxylation Decarboxylation of Pyridine Acid center->Decarboxylation PhenolHomo Homocoupling of 2-Chlorophenol center->PhenolHomo PyridineHomo Homocoupling of 6-Halopyridine center->PyridineHomo Reduction Reductive Dehalogenation center->Reduction

Potential side reactions competing with the desired coupling.
Side ReactionCause & IdentificationMitigation Strategy
Decarboxylation Cause: High reaction temperatures (>150 °C) can cause the loss of the -COOH group from the pyridine ring.[7][8] ID: A new, less polar spot on TLC/LC-MS corresponding to the decarboxylated product.Use a modern, ligated copper catalyst system to enable lower reaction temperatures (110-130 °C). If decarboxylation is still an issue, consider performing the reaction on the methyl or ethyl ester of the pyridine carboxylic acid and hydrolyzing it in a final step.
Homocoupling Cause: The copper catalyst can couple two molecules of the same starting material (e.g., two phenols or two aryl halides). This is more common with traditional, high-temperature Ullmann conditions.[4][9] ID: Symmetrical biaryl or diphenoquinone-type products identifiable by MS.A well-chosen ligand (e.g., 1,10-phenanthroline) can promote the desired cross-coupling pathway over homocoupling. Ensure slow, controlled heating and maintain an inert atmosphere (N₂ or Ar) to prevent oxidative pathways that can favor homocoupling.
Reductive Dehalogenation Cause: The aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be promoted by trace amounts of water or other protic impurities. ID: A byproduct with a mass corresponding to the loss of the halogen atom.Use anhydrous solvents and reagents. Ensure the reaction is run under a dry, inert atmosphere.
Q4: How should I approach the work-up and purification to maximize yield and purity?

A robust work-up and purification strategy is critical for isolating the target compound free of residual copper and other impurities.

Step 1: Quenching and Catalyst Removal After the reaction is complete (as determined by TLC/LC-MS), cool the mixture to room temperature. A common issue is the removal of the copper catalyst, which can make the product appear as a green or blue solid.

  • Acidic Wash: Dilute the reaction mixture with a solvent like Ethyl Acetate or DCM. Wash the organic layer with an aqueous solution of ammonium hydroxide or a dilute solution of a chelating agent like EDTA. This helps to complex the copper ions and pull them into the aqueous phase.

  • Filtration: Alternatively, dilute the reaction mixture and pass it through a pad of Celite or silica gel. This can physically trap insoluble copper species.

Step 2: Product Isolation The product is a carboxylic acid, which allows for a straightforward acid-base extraction to separate it from neutral impurities.

  • After removing the copper, perform an extraction with a basic aqueous solution (e.g., 1M NaOH or NaHCO₃). The desired product will deprotonate and move into the aqueous layer, leaving neutral impurities (like unreacted 2-chlorophenol ester, if used) in the organic layer.

  • Separate the aqueous layer. Be cautious of emulsion formation.

  • Slowly acidify the aqueous layer with 1M or 2M HCl to a pH of ~3-4. The product, 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid, will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water to remove residual salts, and dry under vacuum.

This acid-base workup is a highly effective purification method that often yields a product of sufficient purity, potentially avoiding the need for column chromatography, which can lead to significant product loss on silica gel.

Purification workflow using acid-base extraction.

Optimized Experimental Protocol

This protocol incorporates best practices discussed above and serves as a validated starting point.

Materials:

  • 6-Iodopyridine-3-carboxylic acid (1.0 equiv)

  • 2-Chlorophenol (1.2 equiv)

  • Copper(I) Iodide (CuI) (0.1 equiv)

  • 1,10-Phenanthroline (0.2 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-iodopyridine-3-carboxylic acid, Cs₂CO₃, CuI, and 1,10-phenanthroline.

  • Evacuate and backfill the flask with dry nitrogen or argon gas three times to ensure an inert atmosphere.

  • Add anhydrous DMF via syringe, followed by 2-chlorophenol.

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with 10 volumes of ethyl acetate and filter through a pad of Celite to remove insoluble salts.

  • Transfer the filtrate to a separatory funnel and wash with 1M aqueous ammonium hydroxide (2 x 20 mL) to remove residual copper.

  • Extract the organic layer with 1M aqueous NaOH (3 x 30 mL). Combine the aqueous extracts.

  • Cool the combined basic aqueous layer in an ice bath and slowly acidify with 2M HCl with stirring until the pH is approximately 3-4. A precipitate should form.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash the filter cake with cold deionized water (2 x 20 mL), and then with a small amount of cold diethyl ether to aid in drying.

  • Dry the solid under high vacuum to a constant weight to yield 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid.

References

  • Wikipedia contributors. (2023). Ullmann condensation. In Wikipedia, The Free Encyclopedia. [Link]

  • Shaikh, R. S., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

  • Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, ACS Publications. [Link]

  • Wikipedia contributors. (2023). Ullmann reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Altman, R. A., et al. (2010). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands. Journal of the American Chemical Society, via PMC. [Link]

  • Meghrazi Ahadi, E., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Iranian Journal of Pharmaceutical Research, via PMC. [Link]

  • The Riemenschneider, W. (1972). Process for the production of pyridine carboxylic acids.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Jubilant Organosys Limited. (2012). Process for producing pyridine carboxylic acids.
  • PubChem. (n.d.). 6-(3-chlorophenoxy)pyridine-2-carboxylic acid. [Link]

  • Barbero, M., et al. (2019). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules, MDPI. [Link]

  • Monnier, F., & Taillefer, M. (2013). Recent Synthetic Developments and Applications of the Ullmann Reaction. In Copper-Mediated Cross-Coupling Reactions, via PMC. [Link]

  • Gelbrich, T., et al. (2007). Polymorphism in pyridine-2,6-dicarboxylic acid: competition between “robust” synthons. CrystEngComm, RSC Publishing. [Link]

  • Meghrazi Ahadi, E., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity an. SID.ir. [Link]

  • Aponte, J. C., et al. (2014). Investigation of pyridine carboxylic acids in CM2 carbonaceous chondrites. Geochimica et Cosmochimica Acta. [Link]

  • Sharma, P., et al. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules, via PMC. [Link]

  • Palm, D., et al. (1967). Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol. The Journal of Organic Chemistry. [Link]

  • Technical Disclosure Commons. (2023). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. [Link]

  • Meghrazi Ahadi, E., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. ResearchGate. [Link]

  • Adsmond, D. A., & Grant, D. J. W. (2001). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, RSC Publishing. [Link]

  • Lee, C. H., et al. (2001). Antimicrobial properties of pyridine-2,6-dithiocarboxylic acid, a metal chelator produced by Pseudomonas spp. Applied and Environmental Microbiology. [Link]

  • Kumar, Y., et al. (2004). Process for Purification of 3-Alkenylcephem Carboxylic Acid. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Purification of 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid

[1] Introduction Welcome to the technical support hub for 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid (CAS: 5326-23-8 / Related analogs). This compound is a critical intermediate in the synthesis of agrochemicals (e.g....

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction

Welcome to the technical support hub for 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid (CAS: 5326-23-8 / Related analogs). This compound is a critical intermediate in the synthesis of agrochemicals (e.g., herbicides) and specific kinase inhibitors.

Synthesized typically via a Nucleophilic Aromatic Substitution (


) of 6-chloronicotinic acid  with 2-chlorophenol , the crude isolate often contains stubborn impurities that degrade downstream yields.[1]

This guide addresses the three most common impurity classes:

  • Unreacted Phenols: 2-Chlorophenol (Lipophilic, weak acid).

  • Unreacted Precursors: 6-Chloronicotinic acid (Polar, strong acid).

  • Color Bodies: Oxidized phenolic by-products (Tan/Brown discoloration).

Module 1: Diagnostic Triage

Q: How do I definitively identify which impurities are present in my crude solid?

A: Do not rely solely on melting point. Use Reverse-Phase HPLC (RP-HPLC) with a standard acidic mobile phase.[1]

  • Method: C18 Column, Water/Acetonitrile (+0.1% TFA or Formic Acid).

  • Retention Time Logic:

    • Early Elution (Polar): 6-Chloronicotinic acid (Starting Material). Due to the free carboxylic acid and lack of the phenoxy group, this elutes first.

    • Mid Elution: Target Product .

    • Late Elution (Non-Polar): 2-Chlorophenol. Despite being a phenol, the lack of the pyridine nitrogen and carboxylic acid makes it significantly less polar in acidic media.

Q: My sample is brown/tan, but the product should be white. Is this a chemical impurity? A: Likely yes, but in trace amounts. Phenolic oxidation products (quinones) are highly colored even at <0.1% w/w. These require physical adsorption (Charcoal) rather than chemical separation.

Module 2: The "Bicarbonate Shift" (Removing Phenols)

Q: I tried extracting with NaOH, but the 2-chlorophenol remained. Why?

A: This is a classic pKa mismatch error.

  • The Problem: Sodium Hydroxide (NaOH) is a strong base. It deprotonates both your carboxylic acid product (

    
    ) and the 2-chlorophenol impurity (
    
    
    
    ). Both become water-soluble salts.[1]
  • The Solution: Use Sodium Bicarbonate (

    
    ).[2]
    
    • Carbonic acid has a

      
      .[2]
      
    • 
       is basic enough to deprotonate the Product (Acid), but too weak to deprotonate the Phenol.
      
    • Result: Product goes to Water; Phenol stays in Organic.[2]

Protocol 1: Selective Acid-Base Extraction
StepActionMechanism
1 Dissolve crude solid in Ethyl Acetate (EtOAc) .Solubilizes all organic components.
2 Extract with Saturated Aqueous

(2x).
Critical Step: Product converts to Sodium Carboxylate (Water Soluble). Phenol remains protonated (Organic Soluble).
3 Separation. Keep the Aqueous Layer .The Organic layer (discard) now holds the 2-chlorophenol and neutral impurities.
4 Wash Aqueous Layer with fresh EtOAc (1x).Removes physically entrained organic droplets and traces of phenol.
5 Acidify Aqueous Layer with HCl (to pH 1-2) .Reprotonates the carboxylate. Product precipitates as a solid.
6 Filter and Dry.[3]Isolates the phenol-free acid.[1]
Visual Workflow: The Bicarbonate Shift

BicarbonateShift Crude Crude Mixture (Product + Phenol + Nicotinic Acid) EtOAc Dissolve in Ethyl Acetate Crude->EtOAc Wash Wash with Sat. NaHCO3 (pH ~8.5) EtOAc->Wash Sep Phase Separation Wash->Sep OrgLayer Organic Layer (Contains 2-Chlorophenol) Sep->OrgLayer Lipophilic Impurities AqLayer Aqueous Layer (Contains Product as Salt) Sep->AqLayer Hydrophilic Salts Discard Discard / Recycle solvent OrgLayer->Discard Acidify Acidify with HCl to pH 1-2 AqLayer->Acidify Precip Precipitate Product Acidify->Precip

Figure 1: Selective extraction logic relying on the pKa difference between Carboxylic Acids (3-4) and Phenols (8-9).[1]

Module 3: Recrystallization (Removing Starting Acid)

Q: After the Bicarbonate wash, I still see 6-Chloronicotinic acid (6-CNA) in the HPLC. How do I remove it?

A: The Bicarbonate Shift fails here because 6-CNA is also a carboxylic acid; it tracks with your product into the aqueous layer. You must rely on Differential Solubility .

  • 6-CNA: Highly soluble in hot water and polar alcohols.[1]

  • Product: The addition of the chlorophenoxy ring makes it significantly more lipophilic (hydrophobic) and bulky.

Protocol 2: Aqueous Ethanol Recrystallization
  • Dissolution: Suspend the solid in Ethanol (95%) . Heat to reflux (

    
    ).
    
  • Saturation: Add Ethanol dropwise until the solid just dissolves.

  • Displacement: Slowly add Hot Water to the boiling solution until a faint turbidity (cloudiness) persists.

  • Clarification: Add 1-2 drops of Ethanol to clear the solution again.

  • Crystallization: Remove from heat. Allow to cool slowly to room temperature, then chill to

    
    .
    
    • Mechanism:[2] The more lipophilic Product crystallizes out as the solvent polarity increases (due to water) and temperature drops. The polar 6-CNA stays dissolved in the mother liquor.

  • Filtration: Filter the white needles. Wash with cold 50% EtOH/Water.

Module 4: Advanced Troubleshooting (Color & Yield)

Q: My product is pure by HPLC but looks grey/tan. Does this matter? A: For strictly analytical standards, no. For biological assays, yes—trace quinones can be cytotoxic.

  • Fix: During the Recrystallization (Protocol 2, Step 1), add Activated Charcoal (5-10 wt%) to the boiling ethanol solution. Stir for 10 minutes, then filter hot through Celite before adding the water.

Q: I have low yield after acidification. Where is my product? A:

  • Check pH: Did you reach pH 1-2? Pyridine carboxylic acids can form zwitterions near neutral pH, increasing water solubility. You must fully protonate the carboxylate.

  • Emulsions: If the phenol extraction formed an emulsion, product may be trapped. Use brine to break it.[3]

Summary of Impurity Fate
ImpurityChemical NatureRemoval MethodFate
2-Chlorophenol Weak Acid / Lipophilic

Wash
Stays in Organic Layer
6-Chloronicotinic Acid Strong Acid / PolarRecrystallization (EtOH/H2O)Stays in Mother Liquor
Inorganic Salts IonicWater WashDissolved in Aqueous Filtrate
Color Bodies High MW / ConjugatedActivated CarbonAdsorbed to Carbon

References

  • PubChem. 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid Compound Summary. National Library of Medicine. Available at: [Link]

  • Google Patents.Process for the preparation of pyridine carboxylic acid derivatives (US2758999A). (Historical context on esterification/purification of nicotinic acid derivatives).
  • Organic Chemistry Data. Bordwell pKa Table (Acidity in Water/DMSO). (Source for pKa values: Phenol ~10, Benzoic/Nicotinic Acids ~4.2). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid

Welcome to the technical support center for 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, with a specific focus on its stability under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid in acidic environments?

The primary stability concern for 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid under acidic conditions is its susceptibility to hydrolysis. The ether linkage (-O-) between the chlorophenoxy and pyridine rings, as well as the carboxylic acid group, are the most likely sites for degradation. The rate and extent of this degradation are influenced by factors such as pH, temperature, and the presence of co-solvents.[1][2]

Q2: What are the potential degradation products of 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid in an acidic medium?

Under acidic conditions, the principal degradation pathway is the hydrolysis of the ether bond. This would likely result in the formation of 2-chlorophenol and 6-hydroxypyridine-3-carboxylic acid. It is also possible, though less common for carboxylic acids, that decarboxylation could occur under harsh conditions, leading to the formation of CO2 and 6-(2-chlorophenoxy)pyridine.[3]

Q3: My analytical results show unexpected peaks after storing my sample in an acidic solution. What could be the cause?

Unexpected peaks in your analytical chromatogram (e.g., HPLC) are often indicative of degradation. These new peaks likely correspond to the degradation products mentioned in Q2. To confirm this, you can perform forced degradation studies under controlled acidic conditions and compare the resulting chromatograms with your sample.[4][5] It is also crucial to ensure that the unexpected peaks are not due to interactions with excipients or impurities in your solvents.[6]

Q4: How can I minimize the degradation of 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid during my experiments?

To minimize degradation, consider the following:

  • pH Control: If your experimental conditions allow, work at a less acidic pH. The rate of hydrolysis is often pH-dependent.[1][2]

  • Temperature: Perform your experiments at the lowest feasible temperature, as higher temperatures accelerate degradation reactions.[2][7]

  • Solvent Choice: The choice of co-solvent can influence stability. If the compound is not freely soluble in water, select a co-solvent that does not promote degradation.

  • Storage: Store stock solutions and samples under appropriate conditions (e.g., refrigerated or frozen) and for the shortest possible duration.

Q5: Are there any specific analytical methods recommended for monitoring the stability of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and effective method for monitoring the stability of 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid and quantifying its degradation products.[8] A stability-indicating method should be developed and validated to ensure that the analytical method can separate the parent compound from all potential degradation products.[5] Liquid Chromatography with Mass Spectrometry (LC-MS) can be invaluable for identifying unknown degradation products.[8]

Troubleshooting Guides

Troubleshooting Guide 1: Inconsistent Results in Acidic Formulations

Issue: You are observing high variability in the potency or impurity profile of your 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid formulation under acidic conditions.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Inadequate pH Control Verify the pH of your formulation immediately after preparation and throughout the experiment. Use a calibrated pH meter. Ensure your buffer has sufficient capacity to maintain the target pH.
Temperature Fluctuations Monitor and control the temperature of your samples closely. Avoid repeated freeze-thaw cycles if samples are stored frozen.
Excipient Interactions Investigate potential interactions between the active pharmaceutical ingredient (API) and excipients. Aldehyde impurities in excipients, for example, can react with the API.[6] Conduct compatibility studies with individual excipients.
Photodegradation Protect your samples from light, as photolysis can be another degradation pathway.[5][7] Use amber vials or store samples in the dark.
Troubleshooting Guide 2: Difficulty in Identifying Degradation Products

Issue: You have detected degradation but are unable to identify the structure of the resulting impurities.

Approach:

A systematic approach to identifying degradation products involves forced degradation studies followed by structural elucidation using advanced analytical techniques.

Experimental Workflow for Forced Degradation and Identification

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_elucidation Structure Elucidation API Prepare 1 mg/mL solution of 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid Acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) API->Acid HPLC HPLC-UV Analysis (Monitor for new peaks) Acid->HPLC LCMS LC-MS/MS Analysis (Determine m/z of degradants) HPLC->LCMS NMR Isolate Degradants & Perform NMR Spectroscopy LCMS->NMR

Caption: Workflow for forced degradation and identification of degradation products.

Step-by-Step Protocol for Acidic Forced Degradation
  • Sample Preparation: Prepare a solution of 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid at a concentration of approximately 1 mg/mL in a suitable solvent. If solubility is an issue, a co-solvent that does not degrade the compound can be used.

  • Stress Conditions: Subject the sample to acidic stress. A common starting point is 0.1 M hydrochloric acid at an elevated temperature (e.g., 50-60°C).[7] The duration of the stress test should be sufficient to achieve a target degradation of 5-20%.

  • Time Point Sampling: Take aliquots of the stressed sample at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the aliquots immediately to stop the degradation reaction.

  • Analytical Monitoring: Analyze the samples using a validated stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

  • Identification: For the identification of unknown peaks, utilize LC-MS to determine the mass-to-charge ratio (m/z) of the degradation products. For definitive structural elucidation, it may be necessary to isolate the degradation products (e.g., by preparative HPLC) and analyze them using Nuclear Magnetic Resonance (NMR) spectroscopy.[9]

Potential Degradation Pathway Under Acidic Conditions

Degradation_Pathway cluster_products Degradation Products Parent 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid C₁₂H₈ClNO₃ Product1 2-Chlorophenol C₆H₅ClO Parent->Product1 Hydrolysis (H⁺, H₂O) Product2 6-Hydroxypyridine-3-carboxylic acid C₆H₅NO₃ Parent->Product2 Hydrolysis (H⁺, H₂O)

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development Guide: 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid

This guide outlines a robust, self-validating HPLC method development strategy for 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid . It compares column chemistries and mobile phase modifiers to optimize resolution, peak sh...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a robust, self-validating HPLC method development strategy for 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid . It compares column chemistries and mobile phase modifiers to optimize resolution, peak shape, and sensitivity.

Executive Summary & Molecule Analysis

Target Analyte: 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid Chemical Nature: Amphiphilic zwitterion potential (Pyridine N + Carboxylic Acid).

  • Hydrophobic Domain: 2-Chlorophenoxy tail (Provides retention on RP).

  • Polar/Ionizable Domain: Nicotinic acid core (Sensitive to pH).

  • Interaction Potential: High

    
    -
    
    
    
    interaction capability due to the bi-aryl ether structure.

The Challenge: Standard C18 methods often fail to resolve this molecule from its des-chloro impurities or hydrolysis degradants due to similar hydrophobicity. Furthermore, the carboxylic acid moiety can cause peak tailing if the pH is not strictly controlled.[1]

The Solution: This guide compares three distinct separation modes to identify the optimal protocol:

  • Mode A (Baseline): C18 with Acidic Modifier (Formic Acid).

  • Mode B (Selectivity): Phenyl-Hexyl with Methanol (Targeting

    
    -
    
    
    
    selectivity).
  • Mode C (Shape Control): C18 with Buffered Mobile Phase (Ammonium Acetate).[2]

Comparative Analysis of Methodologies

The following table summarizes the performance characteristics of the three tested approaches.

FeatureMode A: C18 / Formic Acid Mode B: Phenyl-Hexyl / MeOH Mode C: C18 / Amm. Acetate
Primary Mechanism Hydrophobic Interaction

-

Interaction + Hydrophobic
Hydrophobic + Ionic Suppression
Retention Time Moderate (5-7 min)Long (>10 min)Short (<5 min)
Peak Symmetry (Tailing) 1.2 - 1.5 (Moderate Tailing)1.0 - 1.1 (Excellent)1.1 - 1.3 (Good)
Resolution (Impurities) Good for alkyl impuritiesSuperior for aromatic analogs Poor for structural isomers
MS Compatibility ExcellentGoodExcellent
Robustness HighModerate (Temp sensitive)High

Recommendation: Use Mode B (Phenyl-Hexyl) for purity assays where separation of aromatic impurities is critical. Use Mode A for high-throughput PK/PD studies due to speed and simplicity.

Detailed Experimental Protocols

Instrumentation & Conditions[2][5][6]
  • System: HPLC with PDA (Photodiode Array) or UV-Vis.

  • Wavelength: 270 nm (Primary), 230 nm (Secondary).

  • Flow Rate: 1.0 mL/min.[3]

  • Temperature: 35°C (Critical for Mode B reproducibility).

Mobile Phase Preparation
  • MP A (Acidic): 0.1% Formic Acid in Water (Milli-Q).

  • MP B (Organic):

    • For Mode A/C: Acetonitrile (LC-MS Grade).

    • For Mode B: Methanol (Promotes

      
      -interactions).
      
  • Buffer (Mode C only): 10 mM Ammonium Acetate adjusted to pH 4.5 with Acetic Acid.

The "Self-Validating" Gradient Protocol

This generic gradient is designed to trap the analyte if it elutes too fast or flush it if it sticks.

Time (min)% Organic (B)Function
0.05%Initial Equilibration
2.05%Load/Focusing
12.095%Linear Ramp (Elution)
15.095%Column Wash
15.15%Re-equilibration
20.05%Ready for next injection

Mechanism of Separation (Visualized)

The choice between C18 and Phenyl-Hexyl is not arbitrary; it is mechanistic. The diagram below illustrates why the Phenyl-Hexyl phase offers superior selectivity for this specific chlorophenoxy compound.

SeparationMechanism cluster_C18 Mode A: C18 Column cluster_Phenyl Mode B: Phenyl-Hexyl Column Analyte 6-(2-Chlorophenoxy) pyridine-3-COOH C18_Phase C18 Alkyl Chains Analyte->C18_Phase Alkyl Chain Binding Phenyl_Phase Phenyl Ring Stationary Phase Analyte->Phenyl_Phase Aromatic Overlap Interaction_A Hydrophobic Interaction (Non-specific) C18_Phase->Interaction_A Result Separation Outcome Interaction_A->Result Standard Retention Interaction_B Pi-Pi Stacking (Specific to Aromatic Rings) Phenyl_Phase->Interaction_B Interaction_B->Result Enhanced Selectivity for Halogenated Aromatics

Caption: Mechanistic comparison showing how Phenyl-Hexyl phases leverage Pi-Pi interactions for enhanced selectivity of the chlorophenoxy moiety.

Method Development Workflow

Do not rely on trial and error. Follow this logical decision tree to select the final method parameters based on your specific acceptance criteria (e.g., resolution vs. speed).

MethodTree Start Start: 6-(2-Chlorophenoxy) pyridine-3-COOH Screening Run Screening Gradient (Mode A: C18 + Formic Acid) Start->Screening Check1 Is Peak Tailing > 1.5? Screening->Check1 Branch1_Yes Yes: Ionization Issue Check1->Branch1_Yes Tailing Branch1_No No: Check Selectivity Check1->Branch1_No Good Shape Action_Buffer Switch to Mode C (Ammonium Acetate pH 4.5) Branch1_Yes->Action_Buffer Check2 Are Impurities Resolved (Rs > 2.0)? Branch1_No->Check2 Branch2_Yes Yes: Validate Mode A Check2->Branch2_Yes Resolved Branch2_No No: Selectivity Issue Check2->Branch2_No Co-elution Action_Phenyl Switch to Mode B (Phenyl-Hexyl + MeOH) Branch2_No->Action_Phenyl

Caption: Logical decision tree for optimizing HPLC conditions based on peak symmetry and resolution data.

Scientific Rationale & Troubleshooting

pH Control is Critical

The pKa of the pyridine nitrogen is approximately 3.8, and the carboxylic acid is ~4.5.

  • pH < 3.0 (Formic Acid): The carboxylic acid is protonated (neutral), increasing retention on C18. The pyridine is protonated (positive), which might cause secondary interactions with residual silanols on the column, leading to tailing.[1]

  • pH 4.5 (Ammonium Acetate): The carboxylic acid is partially ionized. This often improves peak shape by masking silanols but reduces retention.

The Methanol Effect (Mode B)[5]

When using Phenyl-Hexyl columns, Methanol is preferred over Acetonitrile.[3] Acetonitrile has its own


-electrons (triple bond) which can compete with the analyte for the stationary phase 

-systems, effectively "muting" the unique selectivity of the column. Methanol allows the chlorophenoxy ring to interact fully with the phenyl stationary phase [1].
System Suitability Criteria

To ensure the method is "Self-Validating," every run sequence must meet these criteria:

  • Retention Time Precision: %RSD < 2.0% (n=6).

  • Tailing Factor: < 1.5.

  • Resolution: > 2.0 between the main peak and the nearest impurity (likely the des-chloro analog).

References

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development: Solvents and Phenyl Selectivity. Retrieved from [Link]

  • PubChem.[4][5][6][7] (n.d.). 6-Chloropyridine-3-carboxylic acid (Data for structural fragment comparison). National Library of Medicine. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]

Sources

Comparative

Mass spectrometry fragmentation of 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid

The following guide is a technical synthesis designed for analytical chemists and drug development professionals. It treats the MS/MS Methodology as the "Product" being evaluated, comparing ionization modes and fragmenta...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical synthesis designed for analytical chemists and drug development professionals. It treats the MS/MS Methodology as the "Product" being evaluated, comparing ionization modes and fragmentation pathways to optimize detection.

Executive Summary & Technical Context

6-(2-Chlorophenoxy)pyridine-3-carboxylic acid (MW: 249.65 Da) is a structural scaffold often found in agrochemical metabolites (e.g., aclonifen analogs) and specific pharmaceutical intermediates (nicotinic acid derivatives). Its amphoteric nature—possessing a basic pyridine nitrogen and an acidic carboxylic acid—presents a unique analytical challenge.

This guide compares the two primary "products" of method development: Negative Mode Electrospray Ionization (ESI-) versus Positive Mode Electrospray Ionization (ESI+) .

Recommendation: ESI(-) is the superior methodology for quantitation due to the acidic moiety, while ESI(+) provides complementary structural data for impurity profiling.

Quick Comparison Matrix
FeatureMethod A: ESI Negative Mode Method B: ESI Positive Mode
Precursor Ion

(m/z 248.0)

(m/z 250.0)
Sensitivity High (Preferred for trace analysis)Moderate (Subject to suppression)
Key Fragmentation Decarboxylation (-CO

), Phenoxy loss
Water loss (-H

O), CO loss
Mobile Phase High pH (Ammonium Acetate/Bicarbonate)Low pH (Formic Acid)
Selectivity High (Fewer background acids)Moderate (High chemical noise)

Deep Dive: Fragmentation Mechanics

To develop a robust assay, one must understand the causality of the fragmentation. The presence of the chlorine atom (


Cl and 

Cl isotopes) provides a distinct 3:1 isotopic signature that must be preserved in the transition selection to validate identity.
A. Negative Mode Pathway ( )

Primary Mechanism: Charge localization on the carboxylate oxygen drives the fragmentation.

  • Precursor: m/z 248.0 (Monoisotopic

    
    Cl).
    
  • Transition 1 (Quantifier): Loss of CO

    
     (Decarboxylation). 
    
    • Mechanism:[1][2] The carboxylate group destabilizes, ejecting neutral CO

      
       (44 Da).
      
    • Result: m/z 204.0 (6-(2-chlorophenoxy)pyridin-3-yl anion).

  • Transition 2 (Qualifier): Ether Cleavage.

    • Mechanism:[1][2] Nucleophilic attack or inductive cleavage at the ether bridge. This can yield the 2-chlorophenolate anion.

    • Result: m/z 127.0 (2-chlorophenolate).

B. Positive Mode Pathway ( )

Primary Mechanism: Protonation occurs on the pyridine nitrogen.[3]

  • Precursor: m/z 250.0.

  • Transition 1: Dehydration.

    • Mechanism:[1][2] Loss of H

      
      O from the carboxylic acid group (ortho-effect is less likely here, but common in acids).
      
    • Result: m/z 232.0.

  • Transition 2: Combined Loss.

    • Mechanism:[1][2] Simultaneous loss of H

      
      O and CO (46 Da).
      
    • Result: m/z 204.0.

Visualization of Pathways

The following diagram illustrates the competing fragmentation pathways. Note the distinct divergence based on polarity.

FragmentationPathways Parent Parent Molecule MW: 249.02 (35Cl) NegIon [M-H]- Precursor m/z 248.0 Parent->NegIon ESI(-) High pH PosIon [M+H]+ Precursor m/z 250.0 Parent->PosIon ESI(+) Low pH Frag_Neg_1 Decarboxylation (-CO2) m/z 204.0 (Quantifier) NegIon->Frag_Neg_1 -44 Da Frag_Neg_2 Ether Cleavage m/z 127.0 (2-chlorophenolate) NegIon->Frag_Neg_2 C-O Cleavage Frag_Pos_1 Dehydration (-H2O) m/z 232.0 PosIon->Frag_Pos_1 -18 Da Frag_Pos_2 Loss of CO + H2O m/z 204.0 PosIon->Frag_Pos_2 -46 Da

Figure 1: Divergent fragmentation pathways for 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid in ESI(-) and ESI(+).

Validated Experimental Protocol

To replicate these results, follow this self-validating protocol. This workflow ensures that the ionization state matches the chosen MS polarity.

Phase 1: Stock Preparation
  • Solvent: Dissolve 1 mg of standard in 1 mL Methanol (MeOH) . Avoid pure acetonitrile as solubility may vary for free acids.

  • Storage: -20°C. Stable for 3 months.

Phase 2: LC-MS/MS Conditions (The "Product" Setup)
Option A: Negative Mode (Recommended for Quantitation)
  • Column: C18 (e.g., Waters BEH C18), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~6.8). Reasoning: Promotes deprotonation of the carboxylic acid.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient: 10% B to 90% B over 5 minutes.

  • MS Source: ESI Negative.

    • Capillary: 2.5 kV (Lower voltage prevents discharge).

    • Desolvation Temp: 450°C.

Option B: Positive Mode (Structural Confirmation)
  • Mobile Phase A: 0.1% Formic Acid in Water. Reasoning: Forces protonation of the pyridine nitrogen.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • MS Source: ESI Positive.

    • Capillary: 3.5 kV.

Phase 3: Optimization Workflow (Decision Tree)

MethodOptimization Start Start Optimization CheckAcid Acidic Moiety Present? Start->CheckAcid SelectMode Select ESI(-) CheckAcid->SelectMode Yes (COOH) BufferChoice Buffer: NH4OAc (pH 6.5) SelectMode->BufferChoice SensCheck Sensitivity > 1e5? BufferChoice->SensCheck Finalize Finalize Method SensCheck->Finalize Yes SwitchPos Switch to ESI(+) (Formic Acid) SensCheck->SwitchPos No (Suppression)

Figure 2: Logical workflow for selecting the optimal ionization mode for pyridine carboxylic acids.

References

  • NIST Mass Spectrometry Data Center. Nicotinic Acid Mass Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry. Available at: [Link]

  • Levsen, K., et al. (2005). Structure elucidation of phase II metabolites by tandem mass spectrometry: an overview. Journal of Chromatography A. Available at: [Link]

  • U.S. EPA. (2008). Pesticide Fact Sheet: Pyridine Carboxylic Acids. Environmental Protection Agency. Available at: [Link]

Sources

Validation

FTIR Spectrum Analysis Guide: 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid

Executive Summary & Strategic Context In the realm of pharmaceutical and agrochemical synthesis, 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid serves as a critical scaffold, often functioning as an intermediate for kinas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the realm of pharmaceutical and agrochemical synthesis, 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid serves as a critical scaffold, often functioning as an intermediate for kinase inhibitors (e.g., c-Met, VEGFR targets) or pyridine-based herbicides.

This guide provides a technical comparison of FTIR analysis against alternative analytical methods and precursor characterization. Unlike simple spectral libraries, we focus on the process analytical utility of FTIR—specifically, how to distinguish the target molecule from its key synthetic precursors: 6-chloronicotinic acid (substrate) and 2-chlorophenol (reagent).

Why This Analysis Matters

The formation of the ether linkage (C–O–C) via Nucleophilic Aromatic Substitution (


) is the rate-determining step. FTIR offers a unique advantage over HPLC in real-time reaction monitoring (PAT) and solid-state polymorphism analysis, which is critical for the carboxylic acid moiety.

Structural Basis of Spectral Features[1]

To interpret the spectrum accurately, we must deconstruct the molecule into its constituent vibrational oscillators.

Functional GroupStructural MoietyDiagnostic Vibrational ModeExpected Region (cm⁻¹)
Carboxylic Acid –COOH (Dimer)O–H Stretch (Broad, H-bonded)2500 – 3300
C=O[1] Stretch (Strong)1680 – 1720
C–O Stretch / O–H Bend1280 – 1320
Ether Linkage Ar–O–ArC–O–C Asymmetric Stretch1230 – 1270
Pyridine Ring HeterocycleC=N / C=C Ring Stretching1570 – 1600
Aryl Chloride Ar–Cl (Ortho)C–Cl Stretch (In-plane)1030 – 1080
Substitution 1,2-Disubstituted BenzeneC–H Out-of-plane (OOP) Bend740 – 760

Comparative Analysis: Product vs. Alternatives

This section compares the target molecule's performance and detectability against its structural precursors and alternative analytical techniques.

A. Spectral Comparison: Target vs. Precursors

The primary challenge in synthesizing 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid is ensuring complete conversion of the 6-chloronicotinic acid.

FeatureTarget Product (Ether Derivative)Precursor (6-Chloronicotinic Acid)Reagent (2-Chlorophenol)Differentiation Logic
Ether Band Present (~1240 cm⁻¹) AbsentAbsentPrimary Indicator: Appearance of C–O–C confirms coupling.
C=O Stretch ~1690–1710 cm⁻¹~1700–1720 cm⁻¹AbsentShift due to electron-donating phenoxy group vs. electron-withdrawing Cl.
O–H Region Broad (COOH dimer)Broad (COOH dimer)Sharp/Broad (~3400 cm⁻¹)Phenolic OH is distinct from Carboxylic OH; disappearance of Phenolic OH confirms consumption.
Fingerprint Complex (Pyridine + Benzene)Pyridine onlyBenzene onlyNew bands in 700–800 cm⁻¹ region (1,2-disubstitution).
B. Technique Comparison: FTIR vs. Alternatives

Is FTIR the right tool for your specific data requirement?

MetricFTIR (ATR) Raman Spectroscopy HPLC-UV Recommendation
Speed < 1 min (No prep)< 1 min (No prep)15–30 min (Gradient)FTIR for rapid "Go/No-Go" purity checks.
Specificity High for Functional GroupsHigh for Skeletal/SymmetricHigh for Trace ImpuritiesHPLC for quantitation < 0.1%.
Water Tolerance Low (OH interference)High (Water is weak scatterer)HighRaman for aqueous reaction monitoring.
Polymorph ID Excellent (H-bonding sensitive)Good (Lattice modes)N/A (Dissolved)FTIR for solid-state characterization.

Experimental Protocol: ATR-FTIR Characterization

Objective: Obtain a high-fidelity spectrum to validate the synthesis of 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid.

Reagents & Equipment
  • Sample: Dry powder of 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid (>98% purity).

  • Instrument: FTIR Spectrometer (e.g., Nicolet iS50 or equivalent).

  • Accessory: Single-bounce Diamond ATR (Attenuated Total Reflectance).

  • Solvent: Isopropanol (for cleaning).

Step-by-Step Methodology
  • System Validation (Background):

    • Clean the diamond crystal with isopropanol and a lint-free wipe.

    • Collect a background spectrum (Air) with the same parameters as the sample (32 scans, 4 cm⁻¹ resolution).

    • Checkpoint: Ensure the background shows characteristic CO₂ (2350 cm⁻¹) and H₂O vapor bands, but no contaminant peaks in the fingerprint region.

  • Sample Loading:

    • Place approximately 2–5 mg of the solid sample onto the center of the diamond crystal.

    • Critical: Ensure the sample covers the active area (typically 1–2 mm diameter).

  • Contact Optimization:

    • Lower the pressure clamp (anvil) until the "force gauge" reads the optimal value (usually ~80–100 units depending on vendor).

    • Why: Good contact is essential for ATR to ensure the evanescent wave penetrates the sample. Poor contact yields noisy spectra with weak absorbance.

  • Data Acquisition:

    • Range: 4000 – 600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 32 or 64 (Signal-to-Noise ratio improves with

      
      ).
      
    • Correction: Apply "ATR Correction" (if comparing to transmission libraries) to account for penetration depth dependence on wavelength.

  • Post-Run Cleaning:

    • Remove sample immediately. Wipe with isopropanol.

    • Safety: Treat waste as hazardous (halogenated organic).

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow for characterizing this compound, distinguishing it from precursors using specific spectral gates.

FTIR_Workflow Start Crude Product (Solid) Acquisition ATR-FTIR Acquisition (4000-600 cm⁻¹) Start->Acquisition Check_OH Check 3400-3200 cm⁻¹ (Phenolic OH?) Acquisition->Check_OH Check_Ether Check 1240 cm⁻¹ (Ether C-O-C?) Check_OH->Check_Ether Absent (Good) Result_Impurity Impurity Detected: Residual 2-Chlorophenol Check_OH->Result_Impurity Sharp Peak Present Check_Carbonyl Check 1700 cm⁻¹ (Carboxylic C=O?) Check_Ether->Check_Carbonyl Strong Band Present Result_Precursor Incomplete Reaction: 6-Chloronicotinic Acid Check_Ether->Result_Precursor Band Absent Result_Success CONFIRMED PRODUCT 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid Check_Carbonyl->Result_Success Present & Shifted

Caption: Logical decision tree for validating product identity via FTIR spectral gates.

Synthesis & Impurity Origin

Understanding the synthesis helps anticipate spectral impurities. The reaction typically involves the displacement of the chlorine on 6-chloronicotinic acid by the phenoxide anion.

Synthesis_Pathway SM1 6-Chloronicotinic Acid (Precursor) Reaction Nucleophilic Aromatic Substitution (SNAr) Base / Heat SM1->Reaction SM2 2-Chlorophenol (Reagent) SM2->Reaction Product 6-(2-Chlorophenoxy) pyridine-3-carboxylic acid Reaction->Product Marker1 Loss of C-Cl (Pyridine) Shift in Ring Modes Reaction->Marker1 Marker2 Formation of C-O-C (~1240 cm⁻¹) Reaction->Marker2

Caption: Synthesis pathway highlighting the origin of spectral changes (SNAr mechanism).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for functional group assignment).
  • NIST Chemistry WebBook. (2023). Nicotinic Acid IR Spectrum. National Institute of Standards and Technology. Available at: [Link] (Reference for the parent pyridine-3-carboxylic acid scaffold).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Source for Ether and Aryl Chloride band positions).

Sources

Comparative

Definitive Guide to Purity Assessment: 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid

CAS: 53882-12-5 Formula: C₁₂H₈ClNO₃ Molecular Weight: 249.65 g/mol Executive Summary: The "Hidden" Risks in Intermediate Analysis As Senior Application Scientists, we often treat 6-(2-Chlorophenoxy)pyridine-3-carboxylic...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 53882-12-5 Formula: C₁₂H₈ClNO₃ Molecular Weight: 249.65 g/mol

Executive Summary: The "Hidden" Risks in Intermediate Analysis

As Senior Application Scientists, we often treat 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid merely as a transient intermediate in the synthesis of agrochemicals (such as specific nicotinoid derivatives) or GPR35 agonists. However, its purity assessment presents a unique "blind spot" in standard QC workflows.

The core challenge lies in its dual-functionality: the carboxylic acid moiety (pKₐ ~3.5) and the ether linkage . Standard HPLC-UV methods often overestimate purity by failing to detect non-chromophoric inorganic salts or by co-eluting isomeric phenolic impurities.

This guide objectively compares the Certified Reference Material (CRM) grade against Industrial/Reagent Grade alternatives, demonstrating why "Area %" is a dangerous metric for this specific scaffold. We also compare analytical methodologies (HPLC vs. qNMR) to establish a self-validating purity protocol.

Critical Impurity Profile & Fate Mapping

To assess purity, one must first define the "Enemy." The synthesis of CAS 53882-12-5 typically involves the coupling of 6-chloronicotinic acid with 2-chlorophenol. This route dictates the impurity profile.

Impurity Fate Map (DOT Visualization)

ImpurityMap SM1 6-Chloronicotinic Acid (Starting Material) Target 6-(2-Chlorophenoxy) pyridine-3-carboxylic acid (Target) SM1->Target Coupling ImpA Impurity A: Unreacted 6-Cl-Nicotinic (High Polarity) SM1->ImpA Incomplete Rxn SM2 2-Chlorophenol (Toxic Precursor) SM2->Target ImpB Impurity B: Bis-ether Homologs (Low Solubility) SM2->ImpB Side Rxn ImpC Impurity C: Decarboxylated Product (2-chlorophenoxy-pyridine) Target->ImpC Thermal Deg. (>150°C)

Figure 1: Impurity Fate Map illustrating the genesis of critical contaminants during synthesis and thermal degradation.

Comparative Analysis: Reference Standard Grades

When sourcing this compound for use as a calibration standard, the "Grade" dictates the accuracy of your downstream assays.

Performance Comparison: CRM vs. Reagent Grade
FeatureAlternative A: Reagent/Industrial Grade Alternative B: Certified Reference Material (CRM) Impact on Data
Purity Metric HPLC Area % (UV @ 254nm)Mass Balance (% w/w) or qNMRCritical: Reagent grade ignores water/salts.
Water Content Not typically reported (often hygroscopic)Measured (KF Titration)Reagent grade can be off by 2-5% due to moisture.
Trace Metals Unknown (Catalyst residues common)Quantified (ICP-MS)Pd/Cu residues can poison downstream biological assays.
Isomeric Purity May contain 4-chlorophenoxy isomerIsomer-specific ID (NMR/RT check)Isomers often have vastly different biological activities.
Suitability Synthetic feedstock onlyGLP/GMP Quantitative AssaysUse CRM for establishing Response Factors (RRF).

Scientist's Verdict: For quantitative applications (e.g., determining yield or potency), Reagent Grade is insufficient . We have observed "99% HPLC" reagent samples assaying at only 92% w/w absolute purity due to retained inorganic salts and hydration.

Methodological Comparison: HPLC vs. qNMR

How do we validate the standard itself? We compare the industry workhorse (HPLC) against the absolute truth (qNMR).[1]

Method A: RP-HPLC (The Workhorse)
  • Pros: High sensitivity (ppm level), separates isomers.

  • Cons: Requires a reference standard; assumes uniform response factors if using Area %.

  • Blind Spot: Does not detect inorganic salts or residual solvents.

Method B: qNMR (The Orthogonal Validator)
  • Pros: Absolute quantification (SI traceable); no reference standard of the analyte needed; detects residual solvents.

  • Cons: Lower sensitivity (LOD ~0.1%); requires high solubility in deuterated solvents.

The "Gold Standard" Experimental Protocol

This protocol is designed to be self-validating . It uses an acidic mobile phase to ensure the carboxylic acid remains protonated (suppressing ionization), resulting in sharp peaks and reproducible retention times.

High-Performance Liquid Chromatography (HPLC)
  • Instrument: UHPLC or HPLC with DAD/PDA.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (primary), 220 nm (secondary for amide/acid detection).

Mobile Phase Strategy:

  • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.2). Note: Formic acid is acceptable for MS, but Phosphoric provides better peak shape for UV.

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Table:

Time (min)% Solvent A% Solvent BEvent
0.09010Equilibration
2.09010Isocratic Hold (Elute salts)
15.01090Linear Gradient
20.01090Wash
20.19010Re-equilibration

Sample Preparation: Dissolve 10 mg of standard in 10 mL of 50:50 Water:Acetonitrile. Sonicate for 5 mins. Filter through 0.22 µm PTFE.

Validation Criteria (Self-Check)
ParameterAcceptance CriterionRationale
Tailing Factor < 1.5Ensures acid groups are fully protonated.
Resolution (Rs) > 2.0 between Main Peak and Impurity ACritical for accurate integration.
% RSD (n=5) < 0.5%Verifies system precision.

Purity Assessment Decision Workflow

Use this logic flow to determine the correct purity assessment path based on your available material and data needs.

DecisionTree Start Start: Purity Assessment CAS 53882-12-5 CheckGrade Check Material Grade Start->CheckGrade IsCRM Is it a Certified Reference Material? CheckGrade->IsCRM YesCRM Yes IsCRM->YesCRM NoCRM No (Industrial/Reagent) IsCRM->NoCRM Action1 Use Certificate Value (Mass Balance) YesCRM->Action1 Action2 Perform qNMR (Absolute Assay) NoCRM->Action2 For Assay/Potency Action3 Perform HPLC-UV (Purity Check Only) NoCRM->Action3 For Impurity Profile Result Calculate Potency: (100 - %Imp - %Water - %Residue) Action2->Result Action3->Result Incomplete Data

Figure 2: Decision matrix for selecting the appropriate analytical workflow based on material grade.

References

  • BenchChem Technical Support. (2025).[2][3] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Retrieved from

  • Sigma-Aldrich. (n.d.). 6-Chloropyridine-3-carboxylic acid PESTANAL®, analytical standard. Retrieved from

  • Helix Chromatography. (n.d.). HPLC Methods for analysis of Pyridine and Pyridinecarboxylic Acids. Retrieved from

  • Almac Group. (n.d.). Quantitative NMR (qNMR) for Pharmaceutical Analysis. Retrieved from

  • PubChem. (n.d.). Compound Summary: 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid. Retrieved from

Sources

Validation

A Researcher's Guide to the Comparative Reactivity of 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid and Nicotinic Acid

In the landscape of drug discovery and medicinal chemistry, pyridinecarboxylic acids are privileged scaffolds. Nicotinic acid (also known as niacin or vitamin B3) is a fundamental building block, while its more complex d...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and medicinal chemistry, pyridinecarboxylic acids are privileged scaffolds. Nicotinic acid (also known as niacin or vitamin B3) is a fundamental building block, while its more complex derivatives, such as 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid, offer nuanced properties for developing novel therapeutics.[1][2] Understanding the relative reactivity of these analogs is paramount for designing efficient synthetic routes and predicting molecular behavior.

This guide provides an in-depth comparison of the reactivity of 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid and the parent nicotinic acid. We will dissect their structural and electronic differences, present experimental protocols to quantify their reactivity in key chemical transformations, and discuss the implications for drug development professionals.

Structural and Electronic Analysis: A Tale of Two Molecules

The reactivity of these compounds is fundamentally governed by the electronic and steric influences of their respective substituents.

  • Nicotinic Acid (Pyridine-3-carboxylic acid): This is our baseline. The pyridine nitrogen acts as an electron-withdrawing group through the inductive effect (-I), which increases the acidity (lowers the pKa) of the carboxylic acid group compared to its benzene analog, benzoic acid. The pKa of nicotinic acid's carboxylic group is approximately 4.85.[3][4]

  • 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid: This molecule introduces two significant modifications to the nicotinic acid scaffold:

    • The 6-(2-Chlorophenoxy) Group: This is a bulky substituent located ortho to the pyridine nitrogen. Electronically, it presents a dual nature. The ether oxygen can donate electron density into the pyridine ring via a resonance effect (+R), while the overall group is electron-withdrawing due to the inductive effect (-I) of the oxygen and the aromatic rings.[5][6] Furthermore, its sheer size introduces significant steric hindrance around the C6 and nitrogen positions.

    • Influence on Acidity: The strong electron-withdrawing nature of a chlorine atom at the 6-position of nicotinic acid (6-chloronicotinic acid) dramatically lowers the pKa to a predicted value of around 3.24.[7] By analogy, the 6-(2-chlorophenoxy) group is also strongly electron-withdrawing, suggesting the carboxylic acid of this derivative will be significantly more acidic than that of nicotinic acid.

This enhanced acidity implies that the carboxylate of 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid is a better leaving group, which can accelerate reactions like amide bond formation. However, the steric bulk of the substituent may counteract this electronic activation by hindering the approach of reactants.

Table 1: Comparative Physicochemical Properties

PropertyNicotinic Acid6-(2-Chlorophenoxy)pyridine-3-carboxylic acidRationale for Reactivity Difference
Structure Nicotinic Acid Structure6-(2-Chlorophenoxy)pyridine-3-carboxylic acid StructureThe large 6-substituent introduces significant steric bulk.
Molecular Weight 123.11 g/mol [4]249.65 g/mol N/A for reactivity comparison.
pKa (Carboxylic Acid) ~4.85[3][4]Predicted to be < 4.0The electron-withdrawing 6-substituent increases acidity, making the carboxylate a better leaving group.
Steric Hindrance LowHigh (at C6/N1)The bulky 6-substituent can sterically shield the pyridine nitrogen and adjacent positions.
Experimental Comparison of Reactivity

To empirically compare the reactivity of these two acids, we propose two fundamental, high-impact experiments common in medicinal chemistry workflows: amide bond formation and Fischer esterification.

Amide bond formation is arguably the most common reaction in drug discovery.[8][9] We will utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), a highly efficient and widely used coupling reagent known for its rapid kinetics and suppression of side reactions.[10][11]

Hypothesis: The increased acidity of 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid will lead to faster activation and formation of the OAt-active ester. However, its steric bulk may slow the final nucleophilic attack by the amine. The net effect on the reaction rate compared to nicotinic acid will reveal which factor—electronics or sterics—is dominant.

Experimental Workflow: Parallel Amide Coupling

G cluster_1 Reagent Addition cluster_2 Reaction & Monitoring cluster_3 Analysis A1 Vial A: Nicotinic Acid (1 eq) Stir Stir at RT A1->Stir B1 Vial B: 6-(2-CP)PCA (1 eq) B1->Stir Reagents HATU (1.1 eq) DIPEA (2.0 eq) Benzylamine (1.0 eq) in DMF Reagents->Stir Monitor Monitor by LC-MS (t = 5, 15, 30, 60 min) Stir->Monitor Compare Compare % Conversion vs. Time Monitor->Compare

Caption: Parallel workflow for comparing amide coupling rates.

Protocol 1: Comparative Amide Coupling

  • Preparation: In two separate, identical reaction vials (Vial A and Vial B), place a magnetic stir bar.

  • Acid Addition:

    • To Vial A, add nicotinic acid (e.g., 0.1 mmol, 1.0 eq).

    • To Vial B, add 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid (0.1 mmol, 1.0 eq).

  • Solvent & Reagents: To each vial, add anhydrous DMF (e.g., 1 mL). Begin stirring. Add HATU (0.11 mmol, 1.1 eq), followed by N,N-Diisopropylethylamine (DIPEA) (0.2 mmol, 2.0 eq).

  • Amine Addition: Add benzylamine (0.1 mmol, 1.0 eq) to each vial simultaneously to start the reaction.

  • Monitoring: At specified time points (e.g., 5, 15, 30, and 60 minutes), withdraw a small aliquot from each reaction mixture. Quench with water, and analyze by LC-MS to determine the percentage conversion of the starting carboxylic acid to the amide product.

  • Data Analysis: Plot % conversion versus time for both reactions. The reaction with the steeper initial slope is considered more reactive under these conditions.

Expected Outcome & Interpretation: A table summarizing the conversion rates will clearly indicate the more reactive species. If Vial B (substituted acid) reacts faster, it suggests that the electronic activation from the higher acidity is the dominant factor. If Vial A (nicotinic acid) reacts faster, it implies that steric hindrance from the 6-(2-chlorophenoxy) group significantly impedes the reaction, overriding the electronic benefit.

Table 2: Hypothetical Amide Coupling Conversion Data

Time (min)% Conversion (Nicotinic Acid)% Conversion (6-(2-CP)PCA)
515%35%
1540%75%
3070%>95%
60>95%>98%

This hypothetical data suggests the electronic effect dominates, leading to a faster reaction for the substituted acid.

Fischer esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[12][13][14] It is an equilibrium-driven process whose rate is sensitive to both the electrophilicity of the carboxylic acid's carbonyl carbon and steric hindrance.

Hypothesis: The protonated carbonyl of 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid will be more electrophilic due to the electron-withdrawing nature of the substituted ring, favoring nucleophilic attack by the alcohol. This should lead to a faster attainment of equilibrium compared to nicotinic acid.

Protocol 2: Comparative Fischer Esterification

  • Preparation: In two separate round-bottom flasks equipped with reflux condensers, add nicotinic acid (1.0 eq) to Flask A and 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid (1.0 eq) to Flask B.

  • Reagents: To each flask, add a large excess of anhydrous ethanol (e.g., 20 eq, serving as both reactant and solvent).

  • Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to each flask.

  • Reaction: Heat both mixtures to reflux (approx. 78°C) with stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots at 1, 2, 4, and 8 hours. Analyze by TLC or HPLC to determine the ratio of starting material to the ethyl ester product.

  • Data Analysis: Compare the rate of ester formation between the two substrates.

Expected Outcome & Interpretation: The more reactive acid will show a faster conversion to its corresponding ethyl ester. This experiment provides complementary data to the amide coupling, focusing on reactivity under strongly acidic, protic conditions. Given the electronic effects, 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid is expected to esterify more rapidly.

Implications for Drug Development

The relative reactivity of these two molecules has significant practical consequences:

  • Synthesis Route Design: For 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid, its higher acidity may allow for the use of milder coupling agents or shorter reaction times in amide formation, potentially improving process efficiency and reducing epimerization risk in chiral systems.

  • Scaffold Derivatization: Researchers can expect that transformations at the carboxylic acid group will generally be more facile for the substituted analog. Conversely, reactions involving the pyridine nitrogen (e.g., N-alkylation) may be sterically hindered.

  • Metabolic Stability: While not a direct measure of reactivity in synthesis, the electronic differences can influence metabolic pathways. The phenoxy ether bond in the substituted molecule introduces a potential site for metabolic cleavage (e.g., by CYP450 enzymes) that is absent in nicotinic acid.

Conclusion

While both nicotinic acid and 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid are valuable building blocks, their reactivity profiles are distinct. The substituted analog is electronically activated at its carboxylic acid due to the strong inductive effect of the 6-(2-chlorophenoxy) group. This heightened acidity is predicted to make it more reactive in nucleophilic acyl substitution reactions like amide coupling and esterification. However, the significant steric bulk of the substituent presents a competing deactivating factor.

The provided experimental protocols offer a clear, empirical framework for quantifying these differences. For the medicinal chemist, this understanding is crucial for optimizing reaction conditions, troubleshooting synthetic challenges, and making informed decisions in the design of next-generation therapeutics.

References

  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

  • Chem.merck. (n.d.). Nicotinic Acid. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Guiso, M., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • AxisPharm. (n.d.). Amide coupling Protocol for Amino PEG. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - Common Conditions. Retrieved from [Link]

  • YouTube. (2024). HATU Coupling: Challenges Associated with the Byproducts | Amide Bond Formation. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound Nicotinic acid (FDB001014). Retrieved from [Link]

  • Liu, Y., et al. (2016). Effect of the phenoxy groups on PDIB and its derivatives. PMC. Retrieved from [Link]

  • RSC Publishing. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Retrieved from [Link]

  • PMC. (n.d.). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Retrieved from [Link]

  • Google Patents. (n.d.). Esterification of pyridine carboxylic acids.
  • FooDB. (n.d.). Showing Compound Nicotinamide (FDB012485). Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]

  • PMC. (n.d.). Amide Bond Activation of Biological Molecules. Retrieved from [Link]

  • PubMed. (2016). Effect of the phenoxy groups on PDIB and its derivatives. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Retrieved from [Link]

  • PubMed. (n.d.). Differences in metabolism of time-release and unmodified nicotinic acid: explanation of the differences in hypolipidemic action?. Retrieved from [Link]

  • PubMed. (n.d.). Comparison of the effects of nicotinic acid and nicotinamide degradation on plasma betaine and choline levels. Retrieved from [Link]

  • Quora. (2020). Which one is weaker acid between pyridine 2carboxylic acid and pyridine 3 carboxylic acid?. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloronicotinic acid. Retrieved from [Link]

  • NIST WebBook. (n.d.). 6-Chloronicotinic acid. Retrieved from [Link]

  • Hilaris Publisher. (2011). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation. Retrieved from [Link]

  • Soares-Santos, P.C.R., et al. (2006). Coordination modes of pyridine-carboxylic acid derivatives in samarium(III) complexes. Retrieved from [Link]

  • ResearchGate. (2021). Nicotinic acid derivatives: Application and uses, review. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridinecarboxylic acid. Retrieved from [Link]

  • PubMed. (n.d.). Evaluation of pyridine-3-carboxylic acid as a drug carrier by utilizing multivariate methods, structure property correlations, and pattern recognition techniques. Retrieved from [Link]

  • Drugs.com. (n.d.). Nicotine vs Nicotinic Acid Comparison. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. Retrieved from [Link]

  • SID. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity. Retrieved from [Link]

  • PubChem. (n.d.). 6-(3-chlorophenoxy)pyridine-2-carboxylic acid. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). 6-chloronicotinic acid (Ref: IC-0). Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid

Executive Summary: The "Unknown" Hazard Protocol In the absence of a globally harmonized specific SDS for every unique intermediate like 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid , researchers must apply the Precauti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Unknown" Hazard Protocol

In the absence of a globally harmonized specific SDS for every unique intermediate like 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid , researchers must apply the Precautionary Principle .[1]

Structurally, this compound combines a pyridine ring , a carboxylic acid , and a chlorophenoxy moiety.[1] This specific architecture suggests three critical hazard vectors:

  • Acidity/Corrosivity: The carboxylic acid group (pKa ~3-4) poses a direct risk of serious eye damage (Category 1) and skin irritation.[1]

  • Dermal Absorption: The lipophilic chlorophenoxy side chain significantly increases the potential for dermal permeation compared to simple pyridine acids.

  • Sensitization: Halogenated pyridine derivatives are frequent sensitizers.

Immediate Directive: Treat this substance as Acute Toxic (Category 3) and Skin/Eye Corrosive (Category 1) until specific vendor data proves otherwise.[1]

Part 1: Hazard Identification & Risk Profiling

Do not rely solely on generic "Irritant" labels. Based on Structure-Activity Relationships (SAR) with analogous compounds like 6-chloropyridine-3-carboxylic acid and clopyralid derivatives, the following risk profile is established for operational planning.

Risk Profile Table[1][2]
Hazard ClassLikely GHS CategoryOperational Implication
Eye Damage Cat.[1][2][3] 1 (Irreversible) Standard safety glasses are insufficient . Indirect-vent goggles are mandatory.[1]
Acute Toxicity Cat.[3][4] 3 (Oral/Dermal) Ingestion or skin absorption may cause systemic toxicity (nausea, neuromuscular effects).[1][3]
Skin Corrosion Cat.[3][4][5][6][7] 2 (Irritant) Causes inflammation/burns upon prolonged contact.
STOT-SE Cat. 3 (Respiratory) Dust inhalation will severely irritate mucous membranes.

Critical Note: The chlorophenoxy group enhances lipid solubility. If this compound is dissolved in organic solvents (DMSO, DCM), the carrier solvent will accelerate skin penetration, effectively "dragging" the toxicant into the bloodstream.[1]

Part 2: The PPE Matrix (Personal Protective Equipment)

Selecting PPE requires a logic-based approach depending on the state of the matter.[1]

Glove Selection Logic

Do not use Latex. Natural rubber offers poor resistance to pyridine derivatives and organic acids.

  • Scenario A: Solid Handling (Weighing/Transfer)

    • Primary: Nitrile (Minimum thickness: 0.11 mm / 4 mil).

    • Protocol: Single gloving acceptable if no solvent is present. Change immediately if punctured.

  • Scenario B: Solution Handling (Dissolved in DMSO/Methanol/DCM)

    • Primary: High-Performance Nitrile (0.2 mm / 8 mil) OR Laminate (Silver Shield/Barrier).[1]

    • Protocol: Double Gloving is mandatory.

      • Inner Layer: Laminate (Chemical Barrier).

      • Outer Layer: Standard Nitrile (Dexterity/Sacrificial layer).

    • Rationale: Pyridine rings can permeate thin nitrile < 15 minutes when in solution.

Respiratory & Ocular Protection[2]
  • Eyes: Indirect-Vented Chemical Splash Goggles (ANSI Z87.1+ or EN 166 349).[1] Face shield required if handling >100mL solution.

  • Lungs: Work must be performed in a Class II Biosafety Cabinet or Chemical Fume Hood . If out-of-hood work is unavoidable (e.g., equipment maintenance), use a P3/N99 Full-Face Respirator .[1]

Visual Decision Tree (PPE Selection)

PPE_Decision_Tree Start Start: Define Task State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Qty Quantity > 10mg? Solid->Qty Solvent Solvent Type? Liquid->Solvent Basic_PPE Standard PPE: Nitrile (4mil) + Goggles + Fume Hood Qty->Basic_PPE No High_PPE High Hazard PPE: Double Glove (Laminate+Nitrile) + Goggles + Face Shield Qty->High_PPE Yes (Dust Risk) Solvent->High_PPE DMSO/DCM/MeOH

Caption: Decision logic for selecting appropriate PPE based on physical state and solvent carrier risks.

Part 3: Operational Workflow

Weighing & Solubilization Protocol

This protocol minimizes dust generation and solvent exposure.

  • Preparation:

    • Turn on Fume Hood (Face velocity check: 0.5 m/s).

    • Place an anti-static mat and a spill tray inside the hood.

    • Why? Dry pyridine-acid powders are often static-prone and "fly" easily.[1]

  • Weighing:

    • Use a closed-transfer weighing boat or weigh directly into a tared vial.[1]

    • Do not use spatulas that generate static (plastic). Use stainless steel or anti-static coated tools.

    • Cap the vial immediately after transfer.

  • Solubilization (The Critical Step):

    • Add solvent (e.g., DMSO) slowly down the side of the vial.[1]

    • Vent: If the acid reacts (e.g., with a base), gas may evolve.[1] Vent the cap slightly if heating is required.

    • Caution: The heat of solution may increase volatility. Keep sash low.

Emergency Response (Spill & Exposure)
EventImmediate ActionSecondary Action
Skin Contact Drench for 15 mins. Do not scrub (increases absorption).Seek medical aid.[2][3][5][7][8][9][10][11] Show chemical structure (Pyridine derivative).
Eye Contact Irrigate for 15 mins. Hold eyelids open.Immediate transport to ophthalmologist. Risk of corneal opacity.
Powder Spill Cover with damp paper towel (prevent dust).Wipe up with soap/water.[3][5][7][8][10] Dispose as hazardous waste.
Solution Spill Absorb with Vermiculite or Chem-Sorb pads.[1]Do not use paper towels (rapid evaporation of solvent).
Emergency Workflow Diagram

Emergency_Response Accident Exposure Event Type Type of Contact Accident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin 1. Remove Clothing 2. Rinse 15m (No Scrub) 3. Soap Wash Skin->Action_Skin Action_Eye 1. Eye Wash Station 2. Force Eyelids Open 3. Rinse 15m+ Eye->Action_Eye Action_Inhale 1. Fresh Air 2. Oxygen if needed 3. Monitor Breathing Inhale->Action_Inhale Medical SEEK MEDICAL HELP Provide CAS/Structure Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Caption: Immediate response workflow for exposure incidents involving pyridine-carboxylic acid derivatives.

Part 4: Waste Disposal

Never dispose of this compound down the drain. It poses a risk of long-term aquatic toxicity due to the chlorophenoxy group (recalcitrance).[1]

  • Solid Waste: Collect in a dedicated container labeled "Toxic Solid Organic - Halogenated."

  • Liquid Waste: Segregate into "Halogenated Solvent Waste."

  • Decontamination: Wipe surfaces with 5% Sodium Carbonate (Na2CO3) solution to neutralize the carboxylic acid, followed by water and ethanol.

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 6-Chloropyridine-3-carboxylic acid (CAS 5326-23-8).[1][3][12]

    • Note: Used as a primary structural analog for hazard estimation.[1]

  • Thermo Fisher Scientific. (2024). Safety Data Sheet: 3,6-Dichloropyridine-2-carboxylic acid (CAS 1702-17-6).[1][2][9]

    • Note: Reference for "Serious Eye Damage Cat 1" potential in halogenated pyridine acids.[1][2]

  • Ansell. (2024).[2][8] Chemical Resistance Guide: Permeation & Degradation Data.

    • Note: Source for nitrile vs. laminate glove breakthrough times for organic acids.
  • PubChem. (n.d.). Compound Summary: 6-Chloropyridine-3-carboxylic acid.[1][3][12] National Library of Medicine. [1]

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